3-(4-Chloro-3-fluorophenyl)pentan-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFO/c1-3-11(14,4-2)8-5-6-9(12)10(13)7-8/h5-7,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIQBHJQRIDKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257005 | |
| Record name | 4-Chloro-α,α-diethyl-3-fluorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379369-43-3 | |
| Record name | 4-Chloro-α,α-diethyl-3-fluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379369-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-α,α-diethyl-3-fluorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol
Chemical Properties of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol
Part 1: Executive Summary
3-(4-Chloro-3-fluorophenyl)pentan-3-ol is a tertiary alcohol characterized by a central pentane backbone substituted at the C3 position with a hydroxyl group and a 4-chloro-3-fluorophenyl moiety.[1] Structurally, it represents a critical pharmacophore scaffold used in the design of azole antifungals (e.g., Voriconazole, Fluconazole analogs).[1] Its lipophilic halogenated phenyl group and tertiary alcohol core mimic the transition state required for binding to the heme iron of lanosterol 14α-demethylase (CYP51) , a key enzyme in fungal ergosterol biosynthesis.[1]
This guide details the physicochemical profile, validated synthetic protocols, and reactivity patterns of this compound, serving as a reference for medicinal chemists optimizing antifungal potency or studying structure-activity relationships (SAR).[1]
Part 2: Chemical Identity & Physicochemical Profile
Table 1: Chemical Identification & Predicted Properties
| Property | Description / Value |
| IUPAC Name | 3-(4-Chloro-3-fluorophenyl)pentan-3-ol |
| Molecular Formula | C₁₁H₁₄ClFO |
| Molecular Weight | 216.68 g/mol |
| Chirality | Achiral (Symmetric ethyl groups at C3 render the molecule superimposable on its mirror image).[1][2] |
| Physical State | Viscous colorless to pale yellow oil (Predicted) or low-melting solid.[1] |
| LogP (Predicted) | ~3.2 (Highly Lipophilic) |
| pKa (Predicted) | ~14.5 (Tertiary Alcohol) |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc, MeOH); Insoluble in water.[1] |
Part 3: Synthetic Methodology
The most robust route to 3-(4-Chloro-3-fluorophenyl)pentan-3-ol is the Grignard addition of (4-chloro-3-fluorophenyl)magnesium bromide to 3-pentanone.[1] This method ensures high regioselectivity and yield.
Protocol: Grignard Addition
Reagents:
-
4-Chloro-3-fluorobromobenzene (1.0 equiv)[1]
-
Magnesium turnings (1.1 equiv, iodine activated)[1]
-
3-Pentanone (1.0 equiv)[1]
-
Anhydrous Tetrahydrofuran (THF)[1]
-
Ammonium Chloride (sat.[1] aq.)
Step-by-Step Procedure:
-
Grignard Formation (In-Situ):
-
In a flame-dried 3-neck flask under Argon, suspend Mg turnings in minimal anhydrous THF.
-
Add a crystal of Iodine (
) to activate the surface.[1] -
Add 10% of the 4-chloro-3-fluorobromobenzene solution dropwise.[1] Heat gently until the reaction initiates (color change/exotherm).
-
Add the remaining bromide solution dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.
-
Checkpoint: Titrate a small aliquot to confirm Grignard formation.[1]
-
-
Nucleophilic Addition:
-
Quench & Isolation:
-
Purification:
Visualization of Synthetic Pathway:
Figure 1: Grignard synthesis pathway converting aryl bromide and ketone to the target tertiary alcohol.[1]
Part 4: Reactivity & Degradation Profile[1]
As a tertiary alcohol, the compound exhibits specific reactivity patterns governed by steric hindrance and carbocation stability.[1]
Acid-Catalyzed Dehydration (Major Pathway)
Upon exposure to strong acids (e.g.,
-
Mechanism: E1 elimination proceeding via a stable tertiary benzylic carbocation.[1]
-
Implication: Avoid acidic conditions during storage.
Nucleophilic Substitution
Conversion to the corresponding tertiary chloride (using
-
Utility: The chloride derivative is a highly reactive electrophile for Friedel-Crafts alkylations.[1]
Etherification (O-Alkylation)
The hydroxyl group is sterically hindered but can be methylated using
Reactivity Logic Diagram:
Figure 2: Primary reactivity pathways including elimination, substitution, and protection.[1]
Part 5: Pharmaceutical Context (Antifungal Pharmacophore)
This molecule serves as a simplified model for the hydrophobic core of Voriconazole and Fluconazole .[1]
-
Mechanism of Action (Model): The tertiary alcohol oxygen coordinates with the heme iron of the fungal enzyme CYP51 (Lanosterol 14α-demethylase) , while the halogenated phenyl group occupies the hydrophobic binding pocket.[1]
-
Structure-Activity Relationship (SAR):
Part 6: Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[1] Potential for halogenated aromatic toxicity.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent moisture absorption and slow oxidation.
-
Disposal: Halogenated organic waste streams. Do not mix with strong acids (risk of exothermic dehydration).
References
-
PubChem. (2024).[1][4] Compound Summary: (2S)-2-(4-chloro-3-fluorophenyl)pentan-2-ol (Isomer Analog).[1] National Library of Medicine.[1] Retrieved from [Link]
-
Justia Patents. (2011).[1] Process for the preparation of Voriconazole and Intermediates.[1] Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Ru-Catalyzed Highly Chemo- and Enantioselective Hydrogenation of γ-Halo-γ,δ-Unsaturated-β-Keto Esters. (Supporting Info on Halogenated Phenyl Alcohols). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol
For distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tertiary alcohol 3-(4-Chloro-3-fluorophenyl)pentan-3-ol, a compound of interest in medicinal chemistry and drug discovery due to its structural motifs. This document details the molecular architecture, proposes a robust synthetic pathway, and presents a thorough analysis of its expected spectroscopic characteristics. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and potential application of this and related halogenated aromatic compounds.
Introduction and Scientific Context
Halogenated aromatic compounds are a cornerstone in the development of pharmaceuticals and agrochemicals. The introduction of halogen atoms, such as chlorine and fluorine, into a molecular scaffold can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific compound, 3-(4-Chloro-3-fluorophenyl)pentan-3-ol, incorporates a dichlorinated and fluorinated phenyl ring attached to a pentanol backbone, creating a chiral center with a tertiary alcohol. This combination of features makes it a valuable subject for synthetic methodology studies and a potential building block in the design of novel bioactive molecules. The strategic placement of the chloro and fluoro substituents on the phenyl ring allows for the exploration of nuanced electronic and steric effects in molecular interactions.
Molecular Structure and Physicochemical Properties
The chemical structure of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol is characterized by a central tertiary alcohol, with a 4-chloro-3-fluorophenyl group and two ethyl groups attached to the carbinol carbon.
Key Structural Features:
-
Aromatic System: A benzene ring substituted with a chlorine atom at the 4-position and a fluorine atom at the 3-position. This substitution pattern influences the electron density distribution of the ring and provides sites for potential intermolecular interactions.
-
Tertiary Alcohol: The hydroxyl group is attached to a carbon that is bonded to three other carbon atoms. This sterically hindered alcohol is less prone to oxidation compared to primary and secondary alcohols.
-
Chiral Center: The carbon atom bearing the hydroxyl group is a stereocenter, meaning the compound can exist as a racemic mixture of (R) and (S) enantiomers.
A table summarizing the key physicochemical properties is presented below.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₄ClFO |
| Molecular Weight | 216.68 g/mol [1] |
| IUPAC Name | 3-(4-Chloro-3-fluorophenyl)pentan-3-ol |
| Appearance | Expected to be a colorless oil or a low-melting solid |
| Solubility | Expected to be soluble in organic solvents like ethanol, diethyl ether, and dichloromethane; sparingly soluble in water. |
Proposed Synthesis Protocol: A Grignard Approach
The synthesis of tertiary alcohols is classically achieved through the addition of an organometallic reagent, such as a Grignard reagent, to a ketone. This approach offers a reliable and high-yielding route to 3-(4-Chloro-3-fluorophenyl)pentan-3-ol.
Rationale for the Synthetic Strategy
The retrosynthetic analysis of the target molecule points to a disconnection at the bond between the aromatic ring and the carbinol carbon, or between one of the ethyl groups and the carbinol carbon. A highly efficient strategy involves the reaction of a Grignard reagent derived from 1-bromo-4-chloro-3-fluorobenzene with pentan-3-one. This method is favored due to the commercial availability of the starting materials and the well-established nature of the Grignard reaction.
Experimental Workflow
The synthesis can be conceptualized as a two-step process: the formation of the Grignard reagent followed by its reaction with the ketone.
Caption: Proposed synthesis workflow for 3-(4-Chloro-3-fluorophenyl)pentan-3-ol.
Detailed Step-by-Step Protocol
Step 1: Preparation of (4-Chloro-3-fluorophenyl)magnesium bromide
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-bromo-4-chloro-3-fluorobenzene (1 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated, as evidenced by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Pentan-3-one and Workup
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of pentan-3-one (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure 3-(4-Chloro-3-fluorophenyl)pentan-3-ol.
Spectroscopic Characterization
The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the predicted spectral data based on established principles and analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons (δ 7.0-7.5 ppm): The three protons on the phenyl ring will exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom. The proton ortho to the fluorine will likely appear as a doublet of doublets.
-
Hydroxyl Proton (δ ~1.5-2.5 ppm): A broad singlet, the chemical shift of which is concentration-dependent. This peak will disappear upon the addition of D₂O.
-
Ethyl Group Protons:
-
Methylene Protons (-CH₂-) (δ ~1.8-2.0 ppm): A quartet due to coupling with the adjacent methyl protons.
-
Methyl Protons (-CH₃) (δ ~0.8-1.0 ppm): A triplet due to coupling with the adjacent methylene protons.
-
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information about the carbon framework.
-
Aromatic Carbons (δ 115-160 ppm): Six signals are expected for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. Aromatic carbons generally appear in the 120-150 ppm range.[2]
-
Carbinol Carbon (-C-OH) (δ ~75-85 ppm): The signal for the carbon bearing the hydroxyl group.
-
Ethyl Group Carbons:
-
Methylene Carbons (-CH₂-) (δ ~30-40 ppm):
-
Methyl Carbons (-CH₃) (δ ~8-12 ppm):
-
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z 216, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will result in an M+2 peak with about one-third the intensity of the M⁺ peak.
-
Key Fragmentation Pathways:
-
α-Cleavage: The most likely fragmentation will be the loss of an ethyl radical (•CH₂CH₃), leading to a stable oxonium ion at m/z 187.
-
Dehydration: Loss of a water molecule (H₂O) from the molecular ion, resulting in a fragment at m/z 198.
-
Loss of the Aromatic Group: Cleavage of the bond between the phenyl ring and the carbinol carbon can also occur.
-
A table summarizing the predicted mass spectrometry data is presented below.
| Fragment Ion | Predicted m/z | Relative Intensity |
| [M]⁺ (C₁₁H₁₄³⁵ClFO)⁺ | 216 | Low |
| [M+2]⁺ (C₁₁H₁₄³⁷ClFO)⁺ | 218 | Low |
| [M - H₂O]⁺ | 198 | Moderate |
| [M - CH₂CH₃]⁺ | 187 | High (Base Peak) |
| [4-Chloro-3-fluorophenyl]⁺ | 129 | Moderate |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (Alcohol): A broad and strong absorption band in the region of 3200-3600 cm⁻¹. This broadening is due to intermolecular hydrogen bonding.
-
C-H Stretch (Aliphatic): Sharp peaks in the range of 2850-3000 cm⁻¹.
-
C-H Stretch (Aromatic): Weaker peaks just above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Tertiary Alcohol): A strong band in the 1100-1200 cm⁻¹ region.
-
C-Cl Stretch: A medium to strong absorption in the 1000-1100 cm⁻¹ range.
-
C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region, which may overlap with other signals.
Potential Applications and Future Directions
While the specific biological activity of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol has not been extensively reported, its structural features suggest potential for further investigation in several areas of drug discovery. The presence of the 4-chloro-3-fluorophenyl moiety is found in a number of bioactive compounds, and the tertiary alcohol can serve as a handle for further functionalization or as a key pharmacophoric element.
Future research could focus on:
-
Enantioselective Synthesis: Developing methods to synthesize the individual (R) and (S) enantiomers to evaluate their differential biological activities.
-
Derivatization: Using the hydroxyl group as a point for derivatization to create libraries of related compounds for high-throughput screening.
-
Biological Screening: Evaluating the compound and its derivatives for activity in various therapeutic areas, such as oncology, infectious diseases, and neuroscience.
Conclusion
This technical guide has provided a detailed overview of the structure, a reliable synthetic route, and the predicted spectroscopic characteristics of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol. By leveraging established chemical principles and data from analogous structures, this document serves as a valuable resource for scientists working with this and related halogenated aromatic compounds. The proposed synthetic protocol is robust and scalable, and the predicted spectral data provide a solid foundation for the characterization of the target molecule. Further research into the biological properties of this compound is warranted and may lead to the discovery of novel therapeutic agents.
References
-
PubChem. (2S)-2-(4-chloro-3-fluorophenyl)pentan-2-ol. National Center for Biotechnology Information. [Link].
-
LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link].
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Introduction: The Strategic Importance of 4-Chloro-3-fluorophenyl Tertiary Alcohols in Modern Drug Discovery
An In-depth Technical Guide to 4-Chloro-3-fluorophenyl Tertiary Alcohol Derivatives for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to designing effective and safe therapeutic agents. Among these, the 4-chloro-3-fluorophenyl group, combined with a tertiary alcohol, represents a scaffold of significant interest. The dual halogenation with chlorine and fluorine offers a nuanced modulation of electronic properties, lipophilicity, and metabolic stability.[1][2][3] The tertiary alcohol moiety further enhances this profile by providing a sterically hindered hydrogen bond donor, which is resistant to metabolic oxidation, a common liability for primary and secondary alcohols.[4][5]
This guide serves as a comprehensive resource for professionals in drug development, offering a deep dive into the synthesis, characterization, and application of 4-chloro-3-fluorophenyl tertiary alcohol derivatives. We will move beyond simple procedural lists to explain the underlying chemical principles, validate methodologies, and explore the functional impact of these compounds in a therapeutic context. This document is designed to empower researchers to leverage this versatile chemical class in the pursuit of novel and improved pharmaceuticals.
Part 1: Core Synthesis Strategies—Building the Tertiary Alcohol
The creation of a tertiary alcohol is fundamentally an exercise in carbon-carbon bond formation, typically achieved through the nucleophilic addition of an organometallic reagent to a ketone or a related carbonyl compound.[6][7][8] The cornerstone of this synthesis is the selection of an appropriate electrophilic precursor, most commonly a ketone bearing the 4-chloro-3-fluorophenyl moiety.
Primary Synthetic Pathway: The Grignard Reaction
The Grignard reaction remains one of the most robust and versatile methods for generating tertiary alcohols.[8][9] The process involves the reaction of an organomagnesium halide (Grignard reagent) with a ketone.
Causality of Experimental Choices:
-
Precursor Selection: The synthesis typically begins with a ketone such as 4-chloro-3-fluoroacetophenone or a derivative. This provides the core aromatic structure onto which the tertiary alcohol will be built.
-
Reagent Choice: The choice of the Grignard reagent (R-MgX) determines one of the alkyl/aryl groups on the final tertiary alcohol. This allows for a modular approach to generating a diverse library of derivatives.
-
Anhydrous Conditions: Grignard reagents are potent bases and will react readily with protic solvents, including water, which would quench the reagent and prevent the desired reaction with the ketone.[9] Therefore, the use of dry solvents (typically diethyl ether or tetrahydrofuran) and glassware is critical for success.
Experimental Protocol: Synthesis of 1-(4-Chloro-3-fluorophenyl)-1-phenylethanol via Grignard Reaction
This protocol details a representative synthesis using 4-chloro-3-fluoroacetophenone and phenylmagnesium bromide.
Materials and Reagents:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Bromobenzene
-
4-Chloro-3-fluoroacetophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The disappearance of the iodine color and gentle reflux indicates the initiation of the reaction.
-
Continue the addition of the bromobenzene solution at a rate that maintains a steady reflux. After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.
-
-
Reaction with Ketone:
-
Dissolve 4-chloro-3-fluoroacetophenone in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the ketone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10]
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure tertiary alcohol.[10]
-
Workflow for Grignard Synthesis of a Tertiary Alcohol
Caption: Grignard synthesis workflow.
Alternative Synthetic Routes
While the Grignard reaction is prevalent, other organometallic reagents and starting materials can be employed to achieve the desired tertiary alcohol.
| Precursor Type | Reagent (2 equivalents) | Intermediate | Reference |
| Carboxylic Ester (e.g., Methyl 4-chloro-3-fluorobenzoate) | Grignard or Organolithium | Ketone | [11][12] |
| Acyl Halide (e.g., 4-chloro-3-fluorobenzoyl chloride) | Grignard Reagent | Ketone | [11] |
Causality of Using Esters: When an ester is treated with an organometallic reagent, the initial nucleophilic acyl substitution forms a ketone intermediate. This ketone is more reactive than the starting ester towards the organometallic reagent, leading to a second, rapid nucleophilic addition to yield the tertiary alcohol.[12] This method is particularly useful when the desired product has two identical substituents added to the carbonyl carbon.
Part 2: Comprehensive Characterization and Analysis
Rigorous structural verification is essential to confirm the identity and purity of the synthesized derivatives. A multi-technique approach is standard, with ¹⁹F NMR being particularly powerful for this class of compounds.
The Power of ¹⁹F NMR Spectroscopy
For fluorinated molecules, ¹⁹F NMR is an indispensable analytical tool.[13] Its advantages include:
-
High Natural Abundance and Sensitivity: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, leading to strong signals.
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, which minimizes signal overlap and simplifies spectral interpretation, even in complex molecules.[1]
-
Sensitivity to the Local Electronic Environment: The fluorine chemical shift is highly sensitive to changes in its environment, making it an excellent probe for confirming structural details and detecting subtle electronic effects.[14]
Computational methods, such as Density Functional Theory (DFT), can be used to predict ¹⁹F NMR chemical shifts, which, when combined with experimental data, provide a high degree of confidence in structural assignments.[15][16]
Standard Analytical Techniques
| Technique | Purpose | Expected Observations for 4-Chloro-3-fluorophenyl Tertiary Alcohols |
| ¹H NMR | Determines the number and type of protons. | Aromatic protons in the 4-chloro-3-fluorophenyl region, signals for the alkyl/aryl groups attached to the carbinol carbon, and a broad singlet for the hydroxyl proton (often exchangeable with D₂O). |
| ¹³C NMR | Determines the number and type of carbon atoms. | Signals for the aromatic carbons (with C-F coupling), the quaternary carbinol carbon, and carbons of the other substituents. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated mass of the derivative. |
| Infrared (IR) Spectroscopy | Identifies key functional groups. | A characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.[17] |
| HPLC/GC | Assesses purity and separates components. | A single major peak in the chromatogram indicating a high degree of purity.[10] |
Part 3: Applications in Medicinal Chemistry and Drug Design
The 4-chloro-3-fluorophenyl tertiary alcohol scaffold is not just a synthetic curiosity; it is a strategically designed motif to address key challenges in drug development.
Rationale for Halogenation and the Tertiary Alcohol Moiety
-
Metabolic Stability: As previously noted, tertiary alcohols are not susceptible to oxidation to ketones or carboxylic acids, which is a common metabolic pathway for secondary and primary alcohols, respectively. This "metabolic blocking" can increase the half-life and bioavailability of a drug candidate.[4][5]
-
Modulation of Physicochemical Properties: The inclusion of fluorine and chlorine atoms significantly impacts the molecule's properties. Fluorine can lower the pKa of nearby functional groups and enhance binding affinity through favorable electrostatic interactions, while the combination of halogens helps to fine-tune lipophilicity (LogP), a critical parameter for cell permeability and overall pharmacokinetics.[2]
-
Versatile Intermediate: These derivatives serve as key building blocks for more complex Active Pharmaceutical Ingredients (APIs).[2][18][19] The hydroxyl group provides a handle for further functionalization or can act as a crucial hydrogen bonding partner in a protein-ligand interaction.
Role in the Drug Discovery Pipeline
Caption: Role of derivatives in drug discovery.
Therapeutic Potential
Derivatives containing the chloro-fluorophenyl moiety have been investigated for a range of biological activities. Studies have shown that related structures possess potential anti-inflammatory, antimicrobial, and antifungal properties, suggesting a broad therapeutic utility for this chemical class.[20][21][22]
Conclusion: A Versatile Scaffold for Future Innovation
The 4-chloro-3-fluorophenyl tertiary alcohol framework represents a powerful and versatile platform for modern drug discovery. Its synthesis is well-established and modular, primarily through robust methods like the Grignard reaction. The combination of targeted halogenation and a metabolically stable tertiary alcohol provides medicinal chemists with a valuable tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. As our understanding of structure-activity relationships deepens, these derivatives will undoubtedly continue to serve as critical intermediates in the development of next-generation therapeutics.
References
- Grignard Reagent Alcohol Synthesis. (2026, January 25). YouTube.
- Hunt, I. Ch 14: RLi or RMgX with Esters to 3o alcohols. University of Calgary.
- Organometallic Addition Reactions to Ketones. (2022, May 20). In Greener Organic Transformations. The Royal Society of Chemistry.
- Organometallics on Ketones Explained. Pearson.
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- Novysedlak, R., et al. (2019). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science.
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- (4-Chloro-3-fluorophenyl)(4-fluorophenyl)methanol. MySkinRecipes.
- 4-Chloro-3-fluorobenzaldehyde synthesis. ChemicalBook.
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- Grignard Reaction. Organic Chemistry Portal.
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- Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor.
- Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. PubMed Central.
- Grignard reagents. Chemguide.
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- 4-Chloro-3-Fluorobenzaldehyde CAS No. 5527-95-7. Henan Allgreen Chemical Co., Ltd.
- 4-Chloro-3-fluorobenzaldehyde | 5527-95-7. Manchester Organics.
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- Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis. (2026, February 14). Fine Chemical Manufacturer.
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- Process for synthesizing 4-chlorophenyl ethanol. Google Patents.
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- 4-Chloro-3-fluorobenzyl alcohol | CAS 202925-10-8. Santa Cruz Biotechnology.
- Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
- MOLECULAR DOCKING, SYNTHESIS, CHARACTERISATION AND IN VITRO ANTI-FUNGAL EVALUATION OF SOME NOVEL DERIVATIVES OF 6-CHLORO-9-(3-CHLORO-4-FLUOROPHENYL)-9H-PURIN-2-AMINE. European Journal of Pharmaceutical and Medical Research.
- 4-chloro-3-fluorobenzyl alcohol AldrichCPR. Sigma-Aldrich.
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- (4-Chloro-3-fluorophenyl)methanamine | 72235-58-6. Sigma-Aldrich.
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Safety data sheet (SDS) for 3-(4-Chloro-3-fluorophenyl)pentan-3-ol
Technical Guide: Provisional Safety Data Sheet (SDS) & Handling Protocol Subject: 3-(4-Chloro-3-fluorophenyl)pentan-3-ol CAS Registry Number: [Not Officially Assigned - Treat as Novel Research Chemical] Chemical Formula: C₁₁H₁₄ClFO Molecular Weight: 216.68 g/mol
Part 1: Identification & Compound Characterization
Product Identifier
-
Chemical Name: 3-(4-Chloro-3-fluorophenyl)pentan-3-ol
-
Synonyms:
-Diethyl-4-chloro-3-fluorobenzyl alcohol; 3-(4-Chloro-3-fluorophenyl)-3-pentanol. -
Product Use: Pharmaceutical intermediate (likely for azole antifungal synthesis), research chemical.
-
Restriction on Use: For R&D use only. Not for drug, household, or agricultural use.
Emergency Overview
-
Physical State: Viscous liquid or low-melting solid (dependent on purity/enantiomeric excess).
-
Odor: Faint, characteristic aromatic/alcohol odor.
-
Signal Word: WARNING
Part 2: Hazard Identification (GHS Classification)
Note: As this is a research chemical, classification is derived from Structure-Activity Relationships (SAR) of analogous halogenated tertiary benzylic alcohols.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation. |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation. |
| Aquatic Toxicity (Chronic) | Cat. 3 | H412: Harmful to aquatic life with long-lasting effects. |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Part 3: Composition & Molecular Structure
Chemical Identity: The compound consists of a pentane chain with a hydroxyl group at the C3 position, substituted with a phenyl ring bearing a chlorine at position 4 and a fluorine at position 3.[1]
Structural Logic:
-
Lipophilicity (LogP): Estimated ~3.2 (High lipophilicity due to chloro/fluoro substitution).
-
Reactivity: The tertiary alcohol is sterically hindered but susceptible to acid-catalyzed dehydration to form the corresponding alkene (e.g., 3-(4-chloro-3-fluorophenyl)pent-2-ene).
Part 4: First Aid Measures
-
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.
-
Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Critical: Halogenated aromatics can cause respiratory sensitization; monitor for delayed wheezing.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.
Part 5: Firefighting Measures
-
Flash Point: >110°C (Estimated).
-
Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Special Hazards: Emits toxic fumes under fire conditions: Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), Carbon Oxides (COx) .
-
Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode. HF gas is extremely corrosive; standard turnout gear may not provide adequate protection against HF.
Part 6: Handling & Storage (Exposure Controls)
Handling Protocol
-
Ventilation: Use only in a chemical fume hood.
-
Static Control: Ground/bond container and receiving equipment.
-
Hygiene: Wash hands thoroughly after handling.
Storage Conditions
-
Temperature: 2-8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Nitrogen or Argon). Hygroscopic potential.
-
Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.
Exposure Control Workflow (Visualization)
Figure 1: Decision matrix for safe handling and exposure control of halogenated tertiary alcohols.
Part 7: Physical & Chemical Properties
| Property | Value (Experimental/Predicted) |
| Appearance | Colorless to pale yellow viscous liquid or solid. |
| Melting Point | 45-60°C (Predicted range for similar analogs). |
| Boiling Point | ~320°C (at 760 mmHg). |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol, DCM. |
| Density | ~1.18 g/cm³. |
| pKa | ~14.5 (Tertiary alcohol). |
Part 8: Stability & Reactivity
Chemical Stability
Stable under recommended storage conditions. May darken upon exposure to light.
Reactivity Pathways
-
Dehydration: In the presence of strong acids (e.g., H₂SO₄, p-TsOH), the compound will dehydrate to form the alkene.
-
Oxidation: Resistant to mild oxidation (tertiary alcohol). Strong oxidizers may cleave the alkyl chain.
Degradation Logic (Visualization)
Figure 2: Primary reactivity and degradation pathways.
Part 9: Toxicological Information
-
Acute Toxicity: No specific data available.
-
Analog Inference: Oral LD50 (Rat) estimated >2000 mg/kg (Category 5 or Unclassified).
-
-
Skin Corrosion/Irritation: Predicted Irritant. Halogenated benzenes can cause defatting of skin.
-
Carcinogenicity: Not listed by IARC, NTP, or OSHA.
-
Germ Cell Mutagenicity: No data available.
Part 10: Ecological Information
-
Ecotoxicity: Halogenated aromatics are often toxic to aquatic life. Do not empty into drains.
-
Persistence and Degradability: Not readily biodegradable due to halogen substitution.
-
Bioaccumulative Potential: LogP ~3.2 suggests moderate potential for bioaccumulation.
Part 11: Disposal Considerations
-
Waste Treatment Methods: Contact a licensed professional waste disposal service to dispose of this material.
-
Categorization: Must be treated as Halogenated Organic Waste . Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (mandatory for HF/HCl neutralization).
References
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PubChem. (2025). Compound Summary: (2S)-2-(4-chloro-3-fluorophenyl)pentan-2-ol (Analog). National Library of Medicine. Retrieved from [Link]
-
ECHA. (2024). Guidance on the Application of the CLP Criteria. European Chemicals Agency. Retrieved from [Link]
-
OSHA. (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
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The Strategic Incorporation of Fluorine in Novel Triazole Antifungal Intermediates: A Technical Guide for Drug Development Professionals
Foreword: The Imperative for Innovation in Antifungal Therapy
The global rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, presents a formidable challenge to public health. Triazole antifungals have long been a cornerstone of our therapeutic arsenal, yet the evolution of resistant fungal strains necessitates a continuous quest for more potent and resilient agents.[1][2] This guide delves into the synthesis and strategic design of novel triazole antifungal intermediates, with a particular focus on the transformative role of fluorine in enhancing their therapeutic profile. As drug development professionals, a deep understanding of these advanced intermediates is paramount to pioneering the next generation of antifungal therapies.
The Core Mechanism: Targeting Fungal Ergosterol Biosynthesis
Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[3] This is achieved through the targeted inhibition of a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51.[4][5][6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability, disruption of cellular processes, and ultimately, inhibition of fungal growth.[2][4] The triazole ring of these antifungal agents coordinates with the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.[7]
Caption: Mechanism of action of triazole antifungals targeting CYP51.
The Fluorine Advantage: Enhancing Pharmacological Properties
The strategic incorporation of fluorine atoms into drug candidates, a practice that has surged in modern medicinal chemistry, offers a multitude of benefits.[8][9][10] In the context of triazole antifungals, fluorination is a key strategy to overcome limitations of earlier generation drugs and to enhance overall efficacy.[11][12]
Key benefits of fluorination include:
-
Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes in the liver.[8][10] This leads to a longer half-life and improved bioavailability of the drug.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target enzyme, CYP51, thereby increasing the binding affinity and potency of the antifungal agent.[10][13][14]
-
Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, pKa, and membrane permeability, all of which are critical for optimal absorption, distribution, metabolism, and excretion (ADME) properties.[9][10] The introduction of fluorine can improve a compound's ability to cross cell membranes.[14]
The success of fluconazole, with its difluorophenyl moiety, stands as a testament to the power of this approach in antifungal drug design.[8][11] Newer generations of triazoles, such as voriconazole and posaconazole, also feature fluorine atoms, underscoring the continued importance of this element in the development of potent antifungal agents.[15]
Synthesis of a Novel Fluorinated Triazole Intermediate: A Step-by-Step Protocol
The synthesis of novel triazole antifungal intermediates often involves multi-step processes. Below is a representative protocol for the synthesis of a key intermediate, (2R,3R)-3-azido-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, which can be further modified to generate a library of potential antifungal agents. This protocol is based on methodologies described in the literature for the synthesis of similar compounds.[16]
Experimental Protocol:
Step 1: Synthesis of 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (2)
-
Dissolve (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol (1) (10.0 mmol) in dichloromethane (DCM, 15 ml).
-
Cool the solution to 0 °C and add triethylamine (Et3N) (11.0 mmol).
-
Slowly add methanesulfonyl chloride (MsCl) (11.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour a 3 M sodium hydroxide solution (approximately 6 ml) into the mixture.
-
Stir the mixture at 0 °C for 4 hours.
-
Again, monitor the reaction by TLC to confirm the formation of the epoxide.
Step 2: Synthesis of (2R,3R)-3-azido-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (3)
-
Dissolve the epoxide intermediate (2) (24.0 mmol) in dimethylformamide (DMF, 20 ml).
-
Add sodium azide (NaN3) (28.8 mmol) and ammonium chloride (NH4Cl) (36.0 mmol) to the solution.
-
Stir the reaction mixture at 80 °C for 10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and stir overnight to precipitate a white solid.
-
Collect the crude product (3) by filtration and dry it. This intermediate can often be used in the next step without further purification.
Caption: A representative synthetic pathway for a novel fluorinated triazole intermediate.
Structure-Activity Relationships (SAR) and In Vitro Antifungal Activity
The development of novel triazole antifungals is heavily reliant on understanding the structure-activity relationships (SAR). Minor modifications to the chemical structure can have a profound impact on the antifungal potency and spectrum of activity. The introduction of fluorine, as previously discussed, is a critical component of this optimization process.
Recent studies have explored the synthesis and evaluation of numerous novel fluorinated triazole derivatives, demonstrating promising in vitro activity against a range of pathogenic fungi, including resistant strains.[7][11][17][18][19][20][21][22][23]
Table 1: In Vitro Antifungal Activity (MIC, µg/mL) of Representative Novel Fluorinated Triazole Compounds
| Compound | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Reference |
| Novel Compound A3 | ≤0.125 | ≤0.125 | N/A | [16] |
| Novel Compound A9 | ≤0.125 | ≤0.125 | N/A | [16] |
| CS-758 | Surpassed Fluconazole & Itraconazole | Surpassed Fluconazole & Itraconazole | Surpassed Fluconazole & Itraconazole | [18] |
| Compound 7 | More potent than Fluconazole | Comparable to Voriconazole (0.0156) | N/A | [22] |
| Compound 6m | Moderate activity against resistant strains | Comparable to Voriconazole & Albaconazole | 0.25 | [23] |
| Fluconazole (Reference) | 1-16 | N/A | Intrinsically resistant | [20][23] |
| Voriconazole (Reference) | N/A | 0.0156 | N/A | [22] |
Note: N/A indicates data not available in the cited source. The reported activities are highly dependent on the specific fungal strains and testing methodologies used.
These findings highlight the potential of novel fluorinated triazole intermediates to yield compounds with broad-spectrum antifungal activity, including against clinically important pathogens like Aspergillus fumigatus, which is often resistant to first-generation triazoles.[23]
Future Perspectives and the Path Forward
The journey from a promising intermediate to a clinically approved antifungal drug is long and arduous. However, the strategic design and synthesis of novel fluorinated triazole intermediates represent a critical and highly promising frontier in this endeavor. Future research will undoubtedly focus on:
-
Further SAR Optimization: Continued exploration of different fluorination patterns and side-chain modifications to enhance potency, broaden the antifungal spectrum, and overcome resistance mechanisms.[11][24]
-
Targeting Resistant Strains: A primary focus will be on developing compounds with robust activity against azole-resistant strains of Candida, Aspergillus, and other emerging fungal pathogens.[2][6][25]
-
Improving Pharmacokinetic and Safety Profiles: The ultimate goal is to develop drugs that are not only effective but also well-tolerated with minimal side effects and drug-drug interactions.[2]
The combination of rational drug design, advanced synthetic methodologies, and a deep understanding of the underlying biology will be instrumental in developing the next generation of triazole antifungals. The novel fluorinated intermediates discussed herein are the foundational building blocks for these future therapies.
References
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Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (URL: [Link])
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Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: [Link])
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Emerging Applications of Triazole Antifungal Drugs - PMC. (URL: [Link])
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Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC. (URL: [Link])
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synthesis of glycerol-fluorinated triazole derivatives and evaluation of their fungicidal activity. (URL: [Link])
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Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review - Puerto Rico Health Sciences Journal. (URL: [Link])
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New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld. (URL: [Link])
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Synthesis and in vitro antifungal activities of novel triazole antifungal agent CS-758 - PubMed. (URL: [Link])
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These ... - PMC. (URL: [Link])
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Synthesis and antifungal activity of the novel triazole compounds - RSC Publishing. (URL: [Link])
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Synthesis and Antifungal Activities of Novel Fluorine-Containing Triazole Compounds | Request PDF - ResearchGate. (URL: [Link])
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The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (URL: [Link])
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Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC. (URL: [Link])
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CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC - NIH. (URL: [Link])
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Demethylase Inhibitor Fungicide Resistance in Pyrenophora teres f. sp. teres Associated with Target Site Modification and Inducible Overexpression of Cyp51 - Frontiers. (URL: [Link])
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Full article: Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - Taylor & Francis. (URL: [Link])
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The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (URL: [Link])
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Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review - MDPI. (URL: [Link])
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Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC. (URL: [Link])
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Design and Synthesis of Antifungal Compounds from 1,2,3-Triazoles through the Click Chemistry Approach - Juniper Publishers. (URL: [Link])
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Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents - PeerJ. (URL: [Link])
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Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (URL: [Link])
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Roles of Fluorine in Drug Design and Drug Action | Bentham Science. (URL: [Link])
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Human CYP51 is resistant to inhibition. A: Inhibitory effects of... - ResearchGate. (URL: [Link])
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Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed. (URL: [Link])
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Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers. (URL: [Link])
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Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC. (URL: [Link])
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Fluorine in drug discovery: Role, design and case studies. (URL: [Link])
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Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. (URL: [Link])
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Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus - AWS. (URL: [Link])
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Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC. (URL: [Link])
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol via Grignard Reaction
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of the tertiary alcohol 3-(4-chloro-3-fluorophenyl)pentan-3-ol. The protocol leverages the classic yet powerful Grignard reaction, a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1] We detail a two-part procedure beginning with the formation of a functionalized aryl Grignard reagent from 1-chloro-2-fluoro-4-iodobenzene, followed by its nucleophilic addition to pentan-3-one. This guide is designed for researchers in medicinal chemistry and drug development, offering not just a step-by-step protocol but also critical insights into the underlying mechanism, safety imperatives, and characterization techniques.
Introduction: The Strategic Importance of the Grignard Reaction
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains an indispensable tool for constructing complex molecular architectures.[2] Its utility lies in the remarkable umpolung (polarity reversal) it achieves: transforming an electrophilic carbon in an organohalide into a potent carbon-based nucleophile.[1][3]
This protocol focuses on the synthesis of a substituted tertiary alcohol, a common motif in pharmacologically active molecules. The reaction proceeds by forming an arylmagnesium halide, which then attacks the electrophilic carbonyl carbon of a ketone.[4][5][6] Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.[7][8] Success in this multi-step synthesis hinges on a rigorous understanding of the reaction's sensitivity to atmospheric moisture and the precise control of reaction parameters.
Reaction Scheme
Overall Synthesis: Step 1: Grignard Reagent Formation 1-Chloro-2-fluoro-4-iodobenzene + Mg --(Dry Ether)--> (4-Chloro-3-fluorophenyl)magnesium iodide
Step 2: Nucleophilic Addition (4-Chloro-3-fluorophenyl)magnesium iodide + Pentan-3-one --(1. Dry Ether; 2. H₃O⁺ workup)--> 3-(4-Chloro-3-fluorophenyl)pentan-3-ol
Materials, Safety, and Equipment
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Magnesium Turnings | Mg | 24.31 | 1.46 g | 60.0 mmol | Must be activated. |
| Iodine | I₂ | 253.81 | 1 crystal | Catalytic | Initiator for the reaction. |
| 1-Chloro-2-fluoro-4-iodobenzene | C₆H₃ClFI | 256.44 | 12.82 g | 50.0 mmol | Limiting reagent. |
| Pentan-3-one | C₅H₁₀O | 86.13 | 4.74 g (5.85 mL) | 55.0 mmol | Ensure it is anhydrous. |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ~250 mL | - | Must be completely dry.[9] |
| Hydrochloric Acid (6 M) | HCl | 36.46 | As needed | - | For aqueous workup. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | For neutralization wash. |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | ~50 mL | - | For final aqueous wash. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying agent. |
Critical Safety Considerations
The Grignard reaction presents significant hazards that demand meticulous planning and execution.
-
Extreme Flammability: Diethyl ether is highly volatile and flammable, with a very low flash point.[10][11] All operations must be conducted in a certified chemical fume hood, far from any potential ignition sources.
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic.[10][12] The reaction can become vigorous and difficult to control, potentially leading to a runaway reaction where the solvent boils out of the flask.[10] An ice bath must be readily available to manage the reaction temperature.
-
Moisture Sensitivity: Grignard reagents are powerful bases and will react violently with protic sources, especially water.[8][9][13] This reaction is not only undesirable as it consumes the reagent, but it also generates flammable alkanes. All glassware must be rigorously dried, and anhydrous solvents are mandatory.[2][11][14]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves (Nomex or nitrile gloves, though nitriles are combustible) must be worn at all times.[10][15]
Required Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (125 mL)
-
Glass stopper
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Drying tube (filled with CaCl₂ or Drierite)
-
Ice bath
-
Separatory funnel (500 mL)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Rotary evaporator
-
Apparatus for column chromatography
Detailed Experimental Protocol
The following workflow diagram outlines the major phases of the synthesis.
Caption: Experimental workflow for the synthesis of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol.
Part A: Preparation of (4-Chloro-3-fluorophenyl)magnesium iodide
-
Glassware Preparation: All glassware must be scrupulously dried to remove any trace of water. Place the three-neck flask, condenser, dropping funnel, and magnetic stir bar in an oven at 120 °C for at least 4 hours (preferably overnight).[2][14]
-
Apparatus Assembly: Quickly assemble the hot glassware under a gentle stream of dry nitrogen or argon. Fit the central neck with the reflux condenser, one side neck with the dropping funnel, and the other with a glass stopper. Place a drying tube at the top of the condenser. Allow the apparatus to cool to room temperature.
-
Reagent Charging: Remove the glass stopper and add the magnesium turnings (1.46 g) to the flask. Briefly flame-dry the flask under vacuum (or with inert gas flow) to remove any surface-adsorbed moisture from the magnesium, then allow it to cool.
-
Initiation: Add a single small crystal of iodine. The iodine etches the passivating magnesium oxide layer on the turnings, exposing fresh, reactive magnesium metal.[11]
-
Grignard Formation:
-
Prepare a solution of 1-chloro-2-fluoro-4-iodobenzene (12.82 g) in 80 mL of anhydrous diethyl ether in the dropping funnel.
-
Add approximately 5-10 mL of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling or an increase in turbidity is observed.[4] If the reaction does not start, gently warm the flask with a heat gun or crush a piece of magnesium with a dry glass rod.
-
Once initiated, the reaction is exothermic. Begin stirring and add the remainder of the aryl iodide solution dropwise at a rate that maintains a gentle reflux. Use an ice bath as needed to control the reaction rate.[10]
-
After the addition is complete, the mixture should appear as a cloudy, grey-to-brown solution. Gently reflux the mixture using a heating mantle for an additional 30-60 minutes to ensure complete consumption of the magnesium.
-
Part B: Synthesis of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol and Work-up
-
Ketone Addition:
-
Allow the Grignard reagent solution to cool to room temperature.
-
Prepare a solution of pentan-3-one (4.74 g) in 40 mL of anhydrous diethyl ether in the dropping funnel.
-
Cool the reaction flask in an ice bath. Add the pentan-3-one solution dropwise with vigorous stirring. This addition is also exothermic and must be controlled. A gelatinous precipitate of the magnesium alkoxide salt will form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Reaction Quench (Work-up):
-
Cool the reaction flask again in a large ice bath. Very slowly and carefully, add 100 mL of 6 M HCl dropwise through the addition funnel. Caution: This is a highly exothermic process that will generate heat and may cause vigorous bubbling as the unreacted magnesium reacts to produce hydrogen gas.
-
Continue stirring until all the white magnesium salts have dissolved. The mixture should separate into two clear layers.
-
-
Extraction and Washing:
-
Transfer the mixture to a 500 mL separatory funnel. Separate the layers and retain the top organic (ether) layer.
-
Extract the aqueous layer twice more with 40 mL portions of diethyl ether.
-
Combine all organic layers. Wash the combined organic phase sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).[2]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.
-
Part C: Purification
The crude product can be purified using flash column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) is typically effective.
-
Monitoring: Monitor the column fractions by thin-layer chromatography (TLC) to identify and combine those containing the pure product.
-
Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield 3-(4-chloro-3-fluorophenyl)pentan-3-ol as a solid or viscous oil.
Mechanism of the Grignard Reaction
The synthesis proceeds via a classic two-step mechanism involving nucleophilic addition to a carbonyl group.[16][17]
-
Grignard Reagent Formation: Magnesium metal inserts into the carbon-iodine bond of 1-chloro-2-fluoro-4-iodobenzene. The C-I bond is significantly weaker and more reactive than the C-Cl or C-F bonds, ensuring regioselective insertion.[4] This reverses the polarity of the carbon atom, making it a potent nucleophile (carbanion-like character).
-
Nucleophilic Attack: The nucleophilic carbon of the (4-chloro-3-fluorophenyl)magnesium iodide attacks the electrophilic carbonyl carbon of pentan-3-one. The π-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[8]
-
Protonation: During the acidic workup, the alkoxide oxygen is protonated by H₃O⁺ to yield the final tertiary alcohol product.[7]
Caption: Simplified mechanism of Grignard addition to a ketone.
Product Characterization
The identity and purity of the final product should be confirmed using standard spectroscopic methods.
-
¹H NMR: Expect signals for the two equivalent ethyl groups (a triplet for the -CH₃ and a quartet for the -CH₂). The aromatic protons will appear in the aromatic region (~7.0-7.5 ppm) with splitting patterns dictated by the chloro and fluoro substituents. The hydroxyl (-OH) proton will typically appear as a broad singlet whose chemical shift is concentration-dependent; this peak will disappear upon shaking the sample with D₂O.[18]
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the pentanol moiety. The carbon atom bonded to the hydroxyl group (the quaternary carbon) is characteristic and typically appears in the 50-85 ppm range.[18][19]
-
IR Spectroscopy: The most prominent feature will be a broad, strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A C-O stretching band for a tertiary alcohol is expected between 1100-1210 cm⁻¹.[20]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₁H₁₄ClFO). The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be visible for the molecular ion and any chlorine-containing fragments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate. | 1. Wet glassware or solvent. 2. Passivated magnesium surface (oxide layer). | 1. Ensure all glassware is oven-dried and solvent is certified anhydrous. 2. Add a crystal of iodine, a few drops of 1,2-dibromoethane, or gently crush the Mg turnings with a dry stirring rod to expose a fresh surface. |
| Low yield of Grignard reagent. | 1. Incomplete reaction. 2. Reaction with atmospheric CO₂ or O₂. 3. Side reaction (Wurtz coupling) forming biphenyl. | 1. Extend the reflux time after addition is complete. 2. Maintain a positive pressure of inert gas (N₂ or Ar). 3. Add the aryl halide slowly to the magnesium to avoid a high local concentration. |
| Product is contaminated with the starting ketone. | Incomplete reaction of the Grignard reagent with the ketone. | 1. Ensure the correct stoichiometry. 2. Increase the reaction time after ketone addition. |
| Emulsion forms during workup. | Formation of fine magnesium salt precipitates at the interface. | Add more dilute acid or ether and shake gently. In difficult cases, filtration through a pad of Celite may be necessary. |
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 14: Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736563, 1-Chloro-2-fluoro-4-iodobenzene. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. ACS Chemical Health & Safety. Retrieved from [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]
-
Khan Academy. (2024, January 28). Grignard Reagents | Haloalkanes and Haloarenes. Retrieved from [Link]
-
Santa Monica College. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Mount Holyoke College. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
Li, B. (2018, July 16). Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]
-
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Supplementary Information. (n.d.). A one-pot two-step synthesis of tertiary alcohols combining the biocatalytic laccase/TEMPO oxidation system with organolithium reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
- Google Patents. (n.d.). US6248265B1 - Clean generation of a fluoroaryl grignard reagent.
-
NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Ashenhurst, J. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
YouTube. (2024, June 7). Grignard reaction safety. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Grignard Reagent. Retrieved from [Link]
-
Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]
-
YouTube. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols. Retrieved from [Link]
-
YouTube. (2020, May 28). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. Retrieved from [Link]
-
University of Rochester. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
-
Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved from [Link]
-
Collegedunia. (n.d.). Grignard Reagents: Preparation, Mechanism and Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Identification of an Alcohol with 13C NMR Spectroscopy. Retrieved from [Link]
-
Jasperse, J. (n.d.). Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Vaia. (n.d.). Show how you would synthesize each tertiary alcohol by adding an appropriate Grignard reagent to a ketone. Retrieved from [Link]
-
AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
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- 20. spectroscopyonline.com [spectroscopyonline.com]
Application Note: Catalytic Dehydration Strategies for Sterically Hindered Tertiary Benzylic Alcohols
Executive Summary
This application note details the optimized procedure for the acid-catalyzed dehydration of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol (Compound 1 ) to its corresponding alkene, 3-(4-Chloro-3-fluorophenyl)pent-2-ene (Compound 2 ).
The substrate is a tertiary benzylic alcohol with significant steric bulk (1,1-diethyl-1-aryl carbinol). While tertiary alcohols are generally labile to acid-catalyzed dehydration, the specific electronic effects of the halogenated aromatic ring (3-F, 4-Cl) and the steric hindrance of the diethyl moiety require precise control to avoid oligomerization (dimer formation) and to manage the E/Z stereochemical ratio.
This guide presents two protocols:
-
Method A (Standard): Dean-Stark Azeotropic Dehydration (Scalable, Cost-effective).
-
Method B (Alternative): Burgess Reagent Dehydration (Mild, for acid-sensitive derivatives).
Chemical Background & Mechanism[1][2][3][4]
Substrate Analysis
-
Substrate: 3-(4-Chloro-3-fluorophenyl)pentan-3-ol.
-
Classification: Tertiary Benzylic Alcohol.[1]
-
Reactivity Profile: The hydroxyl group is attached to a carbon stabilized by the aromatic ring (benzylic) and two alkyl groups (tertiary). This makes the formation of the carbocation intermediate highly favorable, proceeding via an E1 (Elimination Unimolecular) mechanism.
Reaction Mechanism
The reaction follows a classic E1 pathway.[2] The rate-determining step is the loss of water to form a resonance-stabilized carbocation.
-
Protonation: The alcoholic oxygen accepts a proton from the acid catalyst (
).[2] -
Ionization: Loss of water (
) generates a tertiary benzylic carbocation. -
Deprotonation: A base (solvent or conjugate base) removes a
-proton from one of the equivalent ethyl groups, collapsing the carbocation to form the alkene.
Regioselectivity: Due to the symmetry of the two ethyl groups at the C3 position, elimination can only occur at C2 or C4, which are chemically equivalent. Thus, only one regioisomer (pent-2-ene) is formed. Stereoselectivity: The product will exist as a mixture of E and Z isomers.
Figure 1: E1 Mechanism pathway for the dehydration of tertiary benzylic alcohols.
Experimental Protocols
Method A: Azeotropic Dehydration (p-TsOH/Toluene)
Best for: Scale-up (>10g), robust substrates, cost efficiency. Principle: Uses p-Toluenesulfonic acid (p-TsOH) as a catalyst. Toluene is used as the solvent to form a binary azeotrope with water. The reaction is driven to completion by the physical removal of water using a Dean-Stark trap (Le Chatelier’s principle).
Materials
| Reagent | Equiv. | Role |
| Compound 1 | 1.0 | Substrate |
| p-TsOH | 0.05 - 0.1 | Catalyst |
| Toluene | 10-15 vol | Solvent/Entrainer |
| NaHCO | N/A | Quench |
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging: Add Compound 1 (e.g., 10.0 g) and Toluene (100 mL) to the RBF. Stir to dissolve.
-
Catalyst Addition: Add p-TsOH monohydrate (0.05 equiv).
-
Note: If the substrate is acid-sensitive, reduce loading to 0.01 equiv or use Pyridinium p-toluenesulfonate (PPTS).
-
-
Reflux: Heat the reaction mixture to vigorous reflux (bath temp ~120-130°C). Ensure Toluene is condensing and filling the trap.
-
Monitoring: Monitor water collection in the trap. Reaction is typically complete when water evolution ceases (1–4 hours).
-
QC Check: Spot TLC (Hexane/EtOAc 9:1). Product (
) is less polar than starting material ( ).
-
-
Workup:
-
Cool to room temperature (RT).
-
Wash the organic layer with saturated NaHCO
( mL) to neutralize the acid. -
Wash with Brine (
mL). -
Dry over anhydrous MgSO
, filter, and concentrate in vacuo.
-
-
Purification: The crude oil is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (100% Hexanes).
Method B: Burgess Reagent Dehydration
Best for: Small scale (<500mg), acid-sensitive functional groups, rapid screening. Principle: The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) allows for syn-elimination under mild, neutral conditions at low temperatures.
Materials
| Reagent | Equiv. | Role |
| Compound 1 | 1.0 | Substrate |
| Burgess Reagent | 1.2 - 1.5 | Dehydrating Agent |
| Benzene or Toluene | 10 vol | Solvent |
Step-by-Step Procedure
-
Setup: Flame-dry a reaction vial under Nitrogen/Argon.
-
Charging: Dissolve Compound 1 (e.g., 200 mg) in anhydrous Toluene (2 mL).
-
Reaction: Add Burgess reagent (1.2 equiv) in one portion.
-
Heating: Heat to 50–60°C. Monitor by TLC (typically complete in <1 hour).
-
Workup: Dilute with Et
O, wash with water, dry over Na SO , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Process Workflow & Decision Tree
Figure 2: Decision tree and workflow for dehydration of Compound 1.
Analytical Data & Validation
Expected NMR Characteristics
Upon successful dehydration, the diagnostic signals change significantly.
| Signal Type | Substrate (Alcohol) | Product (Alkene) | Shift ( |
| -OH | Broad singlet (~2.0-4.0 ppm) | Disappears | N/A |
| Vinyl Proton | None | Quartet (~5.5 - 6.0 ppm) | New Signal |
| Ethyl -CH2- | Multiplet (~1.8 ppm) | Distinct q/m split | Shift downfield |
| Ethyl -CH3 | Triplet (~0.8 ppm) | Doublet (allylic methyl) | Shift |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Reaction | Wet solvent or insufficient temp. | Ensure Toluene is anhydrous; check reflux temp; add molecular sieves to trap. |
| Oligomerization | Acid concentration too high. | Reduce p-TsOH to 1 mol%; dilute reaction (20 vol solvent). |
| Isomerization | Thermodynamic equilibration. | Stop reaction immediately upon consumption of SM; do not over-reflux. |
References
- General Acid-Catalyzed Dehydration: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Dean-Stark procedures).
- Adkins, H.; Roebuck, A. K. "The Isomerization of Cyclohexenes to Cyclopentenes." J. Am. Chem. Soc.1948, 70, 4041.
-
Burgess Reagent Protocol
-
Burgess, E. M.; Penton, H. R.; Taylor, E. A. "Thermal reactions of alkyl N-carbomethoxysulfamate esters." J. Org. Chem.1973 , 38, 26.
-
-
Related Fluorinated Phenyl Intermediates (Voriconazole Analogs)
-
Pfizer Inc.[3] "Process for preparing voriconazole." U.S. Patent 6,586,594. (Illustrates handling of similar halogenated phenyl intermediates).
-
- Reactivity of 1,1-Diethyl-1-aryl Carbinols: Detailed kinetic studies on solvolysis and elimination of tertiary benzylic substrates. J. Chem. Soc., Perkin Trans. 2, 1982.
Sources
Application Note: Optimized Crystallization Protocols for the Purification of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol
Introduction
3-(4-Chloro-3-fluorophenyl)pentan-3-ol is a tertiary alcohol that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] Crystallization is a robust and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[4][5][6] This document provides a comprehensive guide to selecting appropriate crystallization solvents and detailed protocols for the purification of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol.
The core principle of crystallization relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system.[6][7] An ideal solvent will dissolve the compound readily at an elevated temperature but exhibit poor solubility at lower temperatures, allowing for the formation of pure crystals upon cooling.[6][7] Conversely, impurities should either remain in the solution (mother liquor) or be insoluble in the hot solvent.[7]
Rationale for Solvent Selection
The molecular structure of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol, featuring a halogenated aromatic ring and a tertiary alcohol group, dictates its solubility characteristics. The hydroxyl group can participate in hydrogen bonding, suggesting solubility in polar solvents, while the substituted phenyl and pentyl groups impart a degree of non-polar character.
Key Considerations for Solvent Selection:
-
Solubility Profile: The chosen solvent must exhibit a significant positive temperature coefficient for the solubility of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol.
-
Impurity Profile: The solubility of potential impurities should be considered. Common impurities in the synthesis of related compounds can include starting materials, by-products, and degradation products.[8][9]
-
Solvent Properties: The boiling point of the solvent should be low enough to be easily removed from the purified crystals but high enough to maintain a sufficient temperature differential for crystallization.[5] The solvent should also be non-reactive with the compound.
-
Crystal Morphology: The solvent can influence the crystal habit, which in turn affects filtration and drying characteristics.[10]
-
Safety and Environmental Impact: The toxicity, flammability, and environmental impact of the solvent are critical considerations, especially for large-scale production.
Recommended Solvent Systems:
Based on the structural features of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol and general principles of crystallization, the following single and mixed solvent systems are recommended for screening.
Table 1: Potential Crystallization Solvents for 3-(4-Chloro-3-fluorophenyl)pentan-3-ol
| Solvent/System | Type | Rationale | Boiling Point (°C) |
| Isopropanol (IPA) | Polar Protic | The hydroxyl group can hydrogen bond with the tertiary alcohol. Good general-purpose solvent for many organic compounds. | 82.4 |
| Ethanol | Polar Protic | Similar to IPA, with a slightly lower boiling point.[11] | 78.5 |
| Acetone | Polar Aprotic | Good solvent for a wide range of organic compounds.[5] Its lower boiling point can be advantageous for quick solvent removal. | 56 |
| Ethyl Acetate | Moderately Polar | Often a good choice for compounds with both polar and non-polar characteristics.[12] | 77 |
| Toluene | Non-polar Aromatic | The aromatic ring can interact favorably with the phenyl group of the target compound. Can be effective for less polar impurities. | 111 |
| Heptane/Toluene | Mixed (Non-polar) | Heptane acts as an anti-solvent. This system allows for fine-tuning of solubility. | Variable |
| Ethanol/Water | Mixed (Polar) | Water acts as an anti-solvent.[13] Suitable if the compound is highly soluble in ethanol. | Variable |
Experimental Protocols
General Workflow for Crystallization
The following diagram illustrates the fundamental steps involved in the purification of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol by crystallization.
Caption: General workflow for the purification of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol by crystallization.
Protocol 1: Single Solvent Crystallization (e.g., Isopropanol)
This protocol is suitable when a single solvent provides the desired solubility profile.
Materials:
-
Crude 3-(4-Chloro-3-fluorophenyl)pentan-3-ol
-
Isopropanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Drying oven
Procedure:
-
Dissolution: Place the crude 3-(4-Chloro-3-fluorophenyl)pentan-3-ol in an Erlenmeyer flask. Add a minimal amount of isopropanol. Heat the mixture to boiling with stirring.[6] Continue adding small portions of hot isopropanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature without disturbance.[4] Slow cooling generally promotes the formation of larger, purer crystals.[6] Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.[14]
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Mixed Solvent Crystallization (e.g., Toluene/Heptane)
This protocol is useful when the compound is too soluble in one solvent and insoluble in another.[7]
Materials:
-
Crude 3-(4-Chloro-3-fluorophenyl)pentan-3-ol
-
Toluene (soluble solvent)
-
Heptane (anti-solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Drying oven
Procedure:
-
Dissolution: Dissolve the crude compound in the minimum amount of boiling toluene.
-
Addition of Anti-solvent: While the solution is still hot, slowly add heptane dropwise until the solution becomes slightly cloudy (the cloud point), indicating the onset of precipitation.
-
Re-dissolution: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using a cold mixture of toluene and heptane (in the same ratio as the final crystallization mixture) for washing.
Seeding
To promote crystallization and control crystal size, "seeding" can be employed. This involves adding a small, pure crystal of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol to the supersaturated solution as it cools.[1] This provides a nucleation site for crystal growth.[4]
Purity Assessment
The purity of the crystallized 3-(4-Chloro-3-fluorophenyl)pentan-3-ol should be assessed using appropriate analytical techniques.
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity of the compound and detect any remaining impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any structural isomers or impurities. |
| Melting Point Analysis | A sharp melting point range close to the literature value indicates high purity. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and assess for the presence of polymorphs. |
Troubleshooting
The following diagram outlines common issues encountered during crystallization and their potential solutions.
Caption: Troubleshooting common issues in the crystallization of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol.
Conclusion
The successful purification of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol via crystallization is highly dependent on the judicious selection of the solvent system and careful execution of the experimental protocol. A systematic screening of the recommended solvents, coupled with the application of the detailed protocols and troubleshooting guidance provided in this application note, will enable researchers and drug development professionals to obtain this key intermediate in high purity.
References
- Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery. Journal of crystal growth, 211(1-4), 122-136.
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
- Tiwary, A. K. (2006). Modification of crystal habit and its role in dosage form performance. Drug development and industrial pharmacy, 32(8), 935-944.
-
International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. Retrieved from [Link]
- Alshahateet, S. F., et al. (2017). Different solvents yield alternative crystal forms through aromatic, halogen bonding and hydrogen bonding competition. CrystEngComm, 19(3), 459-468.
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Wikipedia. (2023, December 2). Recrystallization (chemistry). Retrieved from [Link]
- Gupta, V. P. (1994). European Patent No. EP 0328258 B1.
-
University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]
- O'Mahony, M., et al. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design, 21(1), 335-346.
- Perkins, J. A. (1937). U.S. Patent No. 2,068,415. U.S.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
- Guseinov, F. I., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol.
- Van Eerdenbrugh, B., Baird, J. A., & Taylor, L. S. (2010). Crystallization tendency of active pharmaceutical ingredients following rapid solvent evaporation—classification and comparison with crystallization tendency from undercooled melts. Journal of pharmaceutical sciences, 99(9), 3826-3838.
- Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.
- G. S. S. Mala, et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Mini-Reviews in Medicinal Chemistry, 21(15), 2058-2084.
-
Ofipharma. (2024, September 5). Abstract: Related substances, residual solvents, elemental impurities. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pentan-3-ol. Retrieved from [Link]
- Siegel, W., et al. (1997). U.S. Patent No. 5,639,917. U.S.
- Guseinov, F. I., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.
- MDPI. (2021).
- Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7251-7254.
-
Properties of Common Organic Solvents. (2022, September 8). Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]
- Stanovnik, B., et al. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica, 47(1), 63-68.
-
Wikipedia. (2023, August 29). 3-Pentanol. Retrieved from [Link]
- MDPI. (2021). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 26(11), 3183.
- Collaborative Computational Project, Number 4. (1994). The CCP4 suite: programs for protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 50(Pt 5), 760-763.
- Al-Rimawi, F., et al. (2022).
- Hudlicky, T., et al. (1993). cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE. Organic Syntheses, 71, 153.
-
ResearchGate. (2018). A) Stereoselective triol synthesis. Reaction conditions: a) Grignard... [Image]. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. ViewArticleDetail [ijpronline.com]
- 4. LabXchange [labxchange.org]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. One moment, please... [ofipharma.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Different solvents yield alternative crystal forms through aromatic, halogen bonding and hydrogen bonding competition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. unifr.ch [unifr.ch]
- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: A Scalable and Robust Protocol for the Synthesis of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[1][2] This document details the reaction mechanism, provides a step-by-step experimental protocol for laboratory-scale synthesis, and addresses critical considerations for process scale-up. Furthermore, it outlines methods for purification and analytical characterization of the final product, ensuring high purity and identity confirmation. This guide is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.
Introduction
Tertiary alcohols, particularly those bearing aryl moieties, are pivotal structural motifs in a vast array of biologically active molecules and pharmaceutical intermediates. The target molecule, 3-(4-Chloro-3-fluorophenyl)pentan-3-ol, incorporates a halogenated phenyl group, a common feature in medicinal chemistry that can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. The synthesis of such molecules in a reliable, efficient, and scalable manner is therefore of critical importance.
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most fundamental and widely utilized methods for creating carbon-carbon bonds.[1] It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound, such as an aldehyde or ketone, to produce a primary, secondary, or tertiary alcohol.[2][3][4] This application note focuses on the reaction of 4-chloro-3-fluorophenylmagnesium bromide with pentan-3-one to yield the desired tertiary alcohol.
Reaction Scheme and Mechanism
The synthesis of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of pentan-3-one.
Reaction Scheme:
Mechanism:
The Grignard reagent is characterized by a highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the carbon atom.[2] The reaction mechanism can be described in two key steps:
-
Nucleophilic Attack: The nucleophilic carbon of the 4-chloro-3-fluorophenylmagnesium bromide attacks the electrophilic carbonyl carbon of pentan-3-one. This leads to the formation of a tetrahedral magnesium alkoxide intermediate.
-
Protonation: The reaction mixture is quenched with a weak acid, typically an aqueous solution of ammonium chloride or a dilute mineral acid, to protonate the magnesium alkoxide, yielding the final tertiary alcohol product and magnesium salts.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 4-Chloro-3-fluorophenylmagnesium bromide (0.5 M in THF) | Reagent | Sigma-Aldrich |
| Pentan-3-one | Anhydrous, ≥99% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS Reagent | Fisher Scientific |
| Diethyl ether | Anhydrous, ≥99% | VWR |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Reagent | Sigma-Aldrich |
| Celite® 545 | --- | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply with a bubbler
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol
Synthesis of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol
This protocol is designed for a laboratory-scale synthesis. All glassware should be oven-dried and assembled hot under an inert atmosphere to ensure anhydrous conditions.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Chloro-3-fluorophenylmagnesium bromide (0.5 M in THF) | 233.75 | 100 mL | 0.05 | 1.0 |
| Pentan-3-one | 86.13 | 4.1 g (4.9 mL) | 0.0475 | 0.95 |
| Anhydrous THF | 72.11 | 50 mL | - | - |
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a pressure-equalizing dropping funnel, and a rubber septum. Purge the entire system with dry nitrogen for at least 15 minutes.
-
Charging the Reagents: Under a positive flow of nitrogen, charge the flask with 100 mL (0.05 mol) of the 0.5 M solution of 4-chloro-3-fluorophenylmagnesium bromide in THF.
-
Addition of Ketone: In a separate dry flask, prepare a solution of 4.1 g (4.9 mL, 0.0475 mol) of pentan-3-one in 50 mL of anhydrous THF. Transfer this solution to the dropping funnel.
-
Reaction: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add the pentan-3-one solution dropwise to the stirred Grignard reagent over a period of 30-45 minutes. A mild exotherm may be observed. Maintain the internal temperature below 10 °C during the addition.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure complete conversion.
-
Quenching: Cool the reaction mixture back to 0 °C with an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. Stir vigorously until two clear layers are formed.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter through a pad of Celite® and wash the filter cake with a small amount of diethyl ether. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a waxy solid.
Purification and Characterization
Purification
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. A typical gradient would be from 100% hexane to 90:10 hexane:ethyl acetate.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30-7.00 (m, 3H, Ar-H), 2.05 (s, 1H, OH), 1.80-1.60 (q, 4H, 2 x CH₂), 0.85 (t, 6H, 2 x CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.5 (d, J=245 Hz), 145.0, 130.0, 125.0 (d, J=18 Hz), 120.0, 115.0 (d, J=22 Hz), 78.0, 35.0, 8.0. |
| Mass Spectrometry (EI) | m/z (%): 218 (M⁺), 189, 159. |
| HPLC | Purity >98% (Column: C18, Mobile Phase: Acetonitrile/Water gradient, Detection: UV at 254 nm). |
Scale-up Considerations and Safety
Scaling up Grignard reactions presents several challenges that must be carefully managed to ensure safety and efficiency.
-
Exotherm Management: The Grignard reaction is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust cooling system and controlled addition of the ketone are crucial to prevent a runaway reaction.
-
Reagent Handling: Grignard reagents are moisture-sensitive and can be pyrophoric. Handling large quantities requires specialized equipment and adherence to strict safety protocols.
-
Solvent Safety: Ethereal solvents like THF are highly flammable. All equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area, away from ignition sources.
-
Work-up: The quenching step can be highly exothermic and may generate flammable gases if unreacted magnesium is present. Slow, controlled addition of the quenching agent is essential.
Safety Considerations Diagram:
Caption: Key safety hazards and mitigation strategies for scaling up Grignard reactions.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol. By carefully controlling the reaction conditions and adhering to the outlined safety precautions, this important pharmaceutical intermediate can be produced in high yield and purity. The detailed analytical data provides a benchmark for product characterization, ensuring the quality of the final compound for subsequent applications.
References
-
Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 16, 2026, from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved February 16, 2026, from [Link]
-
Using the Grignard Reaction to Make Tertiary alcohols. (2018, February 17). [Video]. YouTube. Retrieved February 16, 2026, from [Link]
-
Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor. Retrieved February 16, 2026, from [Link]
-
The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved February 16, 2026, from [Link]
-
Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. (2016, June 10). Journal of Chemical Education. Retrieved February 16, 2026, from [Link]
-
Addition of a Grignard to a Ketone. (n.d.). Utah Tech University. Retrieved February 16, 2026, from [Link]
-
Synthesis of alcohols using Grignard reagents I (video). (n.d.). Khan Academy. Retrieved February 16, 2026, from [Link]
-
Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir. (2024, March 6). The Journal of Organic Chemistry. Retrieved February 16, 2026, from [Link]
-
Show how you would synthesize each tertiary alcohol by adding an appropriate Grignard reagent to a ketone. (n.d.). Vaia. Retrieved February 16, 2026, from [Link]
-
Tasks in NMR data analysis for Nature Products. (2022, April 27). [Presentation]. Retrieved February 16, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016, April 1). Organic Process Research & Development. Retrieved February 16, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, July 8). Organometallics. Retrieved February 16, 2026, from [Link]
-
Planar chromatography – an essential component of modern analysis. (n.d.). CAMAG. Retrieved February 16, 2026, from [Link]
-
UHPLC/MS Ultra Solvents and Additives. (2015, April 30). LCGC North America. Retrieved February 16, 2026, from [Link]
Sources
Handling and storage stability of tertiary benzylic alcohols
Application Note: Handling and Storage Stability of Tertiary Benzylic Alcohols
Part 1: The Core Challenge
Tertiary benzylic alcohols represent a "perfect storm" of chemical instability. Their structural motif allows for the formation of a carbocation intermediate that is stabilized by two powerful forces: resonance from the aromatic ring and hyperconjugation/induction from the tertiary alkyl substitution.
Consequently, these compounds are exceptionally prone to acid-catalyzed dehydration (forming styrenes) and solvolysis (forming ethers). Standard laboratory protocols—such as silica gel chromatography or storage in protic solvents—are often sufficient to degrade these valuable intermediates, leading to "disappearing product" phenomena during drug development campaigns.
This guide provides a definitive, mechanism-based protocol for the isolation, purification, and long-term storage of these sensitive pharmacophores.
Part 2: Mechanistic Foundation
To handle these compounds successfully, one must understand the decomposition pathway. The degradation is almost exclusively driven by the formation of a Tertiary Benzylic Carbocation .
The Decomposition Cascade
Under even mildly acidic conditions (pH < 5) or on the surface of standard silica gel (approx. pH 4-5), the hydroxyl group is protonated and lost as water. The resulting carbocation is the branch point for two failure modes:[1]
-
E1 Elimination: Loss of a
-proton to form a styrene derivative (thermodynamically driven). -
S_N1 Solvolysis: Attack by a nucleophilic solvent (e.g., Methanol) to form an ether.
Figure 1: The acid-catalyzed decomposition cascade of tertiary benzylic alcohols. The stability of the red carbocation node drives all downstream failure modes.
Part 3: Experimental Protocols
Protocol A: Reaction Workup (The "Basic" Quench)
Objective: Prevent transient acidification during the transition from organic reaction media to aqueous workup.
Standard Error: Quenching with 1M HCl or saturated NH
-
Cooling: Cool reaction mixture to 0°C.
-
Quench: Use Saturated NaHCO
(pH ~8.5) or Phosphate Buffer (pH 7.2) . -
Extraction: Use non-protic solvents (EtOAc, DCM, or MTBE).
-
Drying: Use Na
SO (neutral) or K CO (basic). Avoid MgSO if it is slightly acidic (common in older batches). -
Concentration: Do not heat the water bath above 35°C. Keep the vacuum pressure low to minimize thermal stress.
Protocol B: Purification (The Deactivated Column)
Objective: Neutralize the acidic silanol (Si-OH) groups on silica gel that catalyze dehydration.
Materials:
-
Silica Gel (Standard Flash Grade)
-
Triethylamine (TEA)
-
Mobile Phase Solvents (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Procedure:
-
Slurry Preparation: Prepare the silica slurry using the initial mobile phase containing 1% v/v Triethylamine .
-
Column Packing: Pour the slurry and flush the column with at least 2 column volumes (CV) of the TEA-doped solvent.
-
Why? This caps the active acidic sites on the silica surface with ammonium salts.
-
-
Elution: Run the column using the standard mobile phase (TEA is usually not required in the elution solvent once the column is pre-treated, but maintaining 0.5% TEA is safer for extremely sensitive substrates).
-
Alternative: If the compound degrades even on TEA-silica, switch to Neutral Alumina or Basic Alumina (Activity Grade III).
Protocol C: Long-Term Storage
Objective: Prevent autocatalytic decomposition and solvolysis.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Arrhenius suppression of E1 elimination rates. |
| Atmosphere | Argon or Nitrogen | Prevents oxidation of the benzylic position. |
| Container | Amber Glass (Silanized preferred) | Blocks UV; silanization covers acidic glass sites. |
| Solvent | Neat (if solid) or Hydrocarbon | Avoid alcohols (MeOH/EtOH) to prevent etherification. |
| Stabilizer | Solid K | Acts as an "acid sponge" to scavenge trace protons. |
Storage Workflow:
-
Isolate the alcohol as a solid or oil.
-
If an oil, dissolve in anhydrous heptane or toluene (if storage in solution is necessary). Never store in Methanol.
-
Add a few granules of anhydrous Potassium Carbonate (K
CO ) to the vial. This creates a heterogeneous basic environment that neutralizes any acid generated over time without dissolving into the product. -
Seal under Argon.
Part 4: Troubleshooting & Decision Logic
Use this decision tree to determine the appropriate handling method based on your compound's observed stability.
Figure 2: Decision logic for purification strategy selection.
Common Failure Modes:
-
Symptom: NMR shows a mixture of product and a new alkene (vinylic protons ~5-6 ppm).
-
Cause: Acidic workup or hot rotovap bath.
-
Fix: Add 1% TEA to the NMR solvent (CDCl
is often acidic due to DCl formation) and re-run to confirm if it's degrading in the tube or in the flask.
-
-
Symptom: Product converts to a methyl ether (singlet ~3.2 ppm).
-
Cause: Storage in Methanol or use of MeOH in column chromatography.
-
Fix: Switch to Ethyl Acetate/Hexane; avoid MeOH entirely.
-
References
-
Dehydration Mechanism : Chemistry LibreTexts. (2020). "Dehydration Reactions of Alcohols." Explains the E1 mechanism and carbocation stability of tertiary alcohols.
-
Purification Strategy : University of Rochester, Dept. of Chemistry. "Tips for Flash Column Chromatography." Details the protocol for deactivating silica gel with triethylamine for acid-sensitive compounds.
-
Solvolysis Risk : Khan Academy. "SN1 and SN2 reactions of alcohols." Describes the susceptibility of tertiary alcohols to solvolysis (ether formation) in protic solvents.
-
Stabilization : BenchChem. "Stability and proper storage conditions." Discusses the use of basic environments and low temperatures to prevent degradation of sensitive alcohols.
-
General Storage : Sigma-Aldrich. "Benzyl alcohol clearance and stability." While focused on primary benzyl alcohol, it establishes the baseline for oxidative stability and storage in inert atmospheres.
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yields for the Grignard Synthesis of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol
Welcome to the technical support center for the synthesis of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis, offering explanations grounded in reaction mechanisms and providing actionable solutions.
Issue 1: Low or No Formation of the Grignard Reagent
Q: I am starting with 1-bromo-4-chloro-3-fluorobenzene, and my Grignard reagent is failing to form or forming in very low yields. What is happening?
A: This is a common and critical issue. The successful formation of the Grignard reagent is the cornerstone of this synthesis. Several factors could be at play:
-
Cause 1: Inactive Magnesium Surface. Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[1]
-
Solution: Activate the magnesium surface. This can be achieved by a few methods:
-
Mechanical Activation: In the reaction flask under an inert atmosphere, gently crush the magnesium turnings with a glass rod to expose a fresh surface.[1]
-
Chemical Activation: Add a small crystal of iodine to the flask containing the magnesium and a small amount of solvent.[1][2] The iodine reacts with the magnesium surface, and the disappearance of the brown iodine color is a good indicator that the magnesium is now active. 1,2-dibromoethane is another effective activating agent.
-
-
-
Cause 2: Presence of Moisture. Grignard reagents are extremely potent bases and will be rapidly quenched by any protic species, especially water.[1][3] This includes residual moisture in your glassware, solvents, or starting materials.
-
Solution: Ensure strictly anhydrous conditions. All glassware should be rigorously oven-dried or flame-dried under vacuum immediately before use.[1] Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous. Using freshly opened bottles of anhydrous solvent or distilling the solvent over a suitable drying agent (like sodium/benzophenone) is highly recommended.
-
-
Cause 3: Incorrect Halogen Reactivity. With a polyhalogenated starting material, the reactivity of the different carbon-halogen bonds is a key consideration.
-
Explanation: The order of reactivity for Grignard reagent formation is I > Br > Cl > F.[4][5][6] The carbon-fluorine bond is the strongest and least reactive towards magnesium insertion.[7] Therefore, with 1-bromo-4-chloro-3-fluorobenzene, the Grignard reagent should form selectively at the carbon-bromine bond. If you are using a different starting material, ensure you are targeting the most reactive halogen.
-
Issue 2: Low Yield of the Tertiary Alcohol with Significant Byproduct Formation
Q: I have successfully formed my Grignard reagent, but the final yield of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol is low, and I am isolating other compounds. What are these byproducts and how can I minimize them?
A: Low yields at this stage often point to competing side reactions. The two most common culprits are Wurtz coupling and enolization of the ketone.
-
Side Reaction 1: Wurtz Coupling. This reaction leads to the formation of a biaryl dimer (4,4'-dichloro-3,3'-difluoro-1,1'-biphenyl) from the reaction of the formed Grignard reagent with unreacted 1-bromo-4-chloro-3-fluorobenzene.[8]
-
Cause: High local concentration of the aryl halide and elevated temperatures.[8]
-
Solution:
-
Slow Addition: Add the solution of 1-bromo-4-chloro-3-fluorobenzene in your anhydrous ether solvent dropwise to the activated magnesium suspension. This maintains a low concentration of the aryl halide, favoring the reaction with magnesium over the already formed Grignard reagent.[8][9]
-
Temperature Control: The formation of the Grignard reagent is exothermic.[3] Maintain a gentle reflux by controlling the addition rate. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
-
-
Side Reaction 2: Enolization of Pentan-3-one. The Grignard reagent is a strong base and can deprotonate the α-carbon of pentan-3-one to form an enolate.[10] This consumes both the Grignard reagent and the ketone, leading to their recovery after acidic workup.
-
Cause: The basicity of the Grignard reagent competing with its nucleophilicity. This is more pronounced at higher temperatures.
-
Solution:
-
Low-Temperature Addition: Add the pentan-3-one solution slowly to the Grignard reagent at a low temperature, typically 0 °C.[11] This favors the nucleophilic addition to the carbonyl carbon over the deprotonation at the α-carbon.
-
Reverse Addition: Always add the ketone to the Grignard reagent solution, not the other way around. This ensures that the ketone is always the limiting reagent in the immediate reaction environment, minimizing the chance of it being deprotonated by an excess of the Grignard reagent.
-
-
Below is a diagram illustrating the desired reaction pathway versus the common side reactions.
Caption: Competing reaction pathways in the synthesis of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol.
Issue 3: Product Loss During Workup and Purification
Q: My reaction seems to have worked based on TLC, but I am losing a significant amount of my product during the aqueous workup and purification steps. How can I improve my recovery?
A: The workup and purification stages are critical for isolating your tertiary alcohol in high purity and yield.
-
Problem: Inefficient Quenching. The reaction mixture contains the magnesium alkoxide of your product. This needs to be protonated to yield the final alcohol.
-
Solution: Quench the reaction by slowly pouring the reaction mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic workup that effectively protonates the alkoxide without the risk of elimination or other acid-catalyzed side reactions that can occur with strong acids like HCl, especially with tertiary alcohols that can form stable carbocations.
-
-
Problem: Poor Extraction. The desired product may have some solubility in the aqueous layer, leading to losses during extraction.
-
Solution: Perform multiple extractions (at least 3) of the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate. Combine the organic extracts to maximize product recovery.
-
-
Problem: Difficulty in Purification. The crude product may be an oil and difficult to purify by crystallization.
-
Solution: Column chromatography on silica gel is often the most effective method for purifying tertiary alcohols from Grignard reactions. Use a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your product and any remaining starting materials or byproducts.
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is better for this reaction: diethyl ether or THF?
A1: Both anhydrous diethyl ether and tetrahydrofuran (THF) are suitable solvents for Grignard reactions.[3][12] THF has a higher boiling point (66 °C vs 34.6 °C for diethyl ether), which can be advantageous for initiating the Grignard formation with less reactive aryl halides.[9] However, for a relatively reactive aryl bromide like the one in this synthesis, diethyl ether is often sufficient and can be easier to remove during the workup. The choice may also depend on the solubility of your starting materials.
Q2: Do I need to use an inert atmosphere like nitrogen or argon?
A2: Yes, it is highly recommended. While the primary concern is the exclusion of moisture, Grignard reagents can also react with oxygen in the air to form alkoxides, further reducing the concentration of your active reagent.[3] Maintaining the reaction under a positive pressure of an inert gas like nitrogen or argon will help to exclude both moisture and oxygen.
Q3: How can I confirm the formation and determine the concentration of my Grignard reagent?
A3: While a successful reaction is often visually indicated by the disappearance of the magnesium and the formation of a cloudy, grayish solution, it is best practice to determine the concentration of your Grignard reagent before adding the ketone. This can be done by titration. A common method involves titrating a sample of the Grignard solution against a solution of iodine in THF until the brown color of the iodine disappears.
Q4: What is the optimal stoichiometry for this reaction?
A4: Typically, a slight excess of magnesium (e.g., 1.2 equivalents) is used relative to the aryl halide to ensure complete conversion. The amount of pentan-3-one should be based on the titrated concentration of the Grignard reagent, using approximately 1 equivalent. Using a large excess of the Grignard reagent can increase the likelihood of side reactions and complicates purification.
Summary of Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture and oxygen which decompose the Grignard reagent.[3] |
| Solvent | Anhydrous Diethyl Ether or THF | Aprotic solvent that stabilizes the Grignard reagent.[3][12] |
| Magnesium Activation | Mechanical or Chemical (Iodine) | Removes the passivating MgO layer to initiate the reaction.[1][2] |
| Aryl Halide Addition | Slow, dropwise addition | Minimizes Wurtz coupling by keeping the local concentration low.[8][9] |
| Temperature (Formation) | Gentle reflux (controlled by addition rate) | Balances reaction rate with minimizing side reactions.[3] |
| Ketone Addition | Slow, dropwise addition at 0 °C | Favors nucleophilic addition over enolization.[11] |
| Workup | Saturated aqueous NH₄Cl | Mildly acidic quench to protonate the alkoxide and avoid side reactions. |
Experimental Protocol: Synthesis of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous ethers are highly flammable and can form explosive peroxides. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
1-bromo-4-chloro-3-fluorobenzene
-
Anhydrous diethyl ether or THF
-
Pentan-3-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq.) and a small crystal of iodine in the flask.
-
Grignard Reagent Formation: Add a small amount of anhydrous diethyl ether to the flask to cover the magnesium. Prepare a solution of 1-bromo-4-chloro-3-fluorobenzene (1.0 eq.) in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium. The reaction should initiate (indicated by bubbling and a color change). Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of pentan-3-one (1.0 eq.) in anhydrous diethyl ether dropwise from the dropping funnel.
-
Completion and Workup: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3-(4-Chloro-3-fluorophenyl)pentan-3-ol.
References
- BenchChem. (2025). Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohols. BenchChem.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- Ashby, E. C., Laemmle, J., & Neumann, H. M. (1974). Mechanisms of Grignard reagent addition to ketones. Accounts of Chemical Research, 7(8), 272–280.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of tertiary alcohols. BenchChem.
- BenchChem. (2025). Technical Support Center: Synthesis of 1-Phenylpentan-3-one. BenchChem.
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
- Kappe, C. O., et al. (2020). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
-
University of Wisconsin-Madison. (n.d.). Experiment 13: Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Organofluorine chemistry. In Wikipedia. Retrieved from [Link]
-
Chegg. (2021, April 3). What is the grignard reaction for pentan-3-one and ethyl magnesium bromide?. Retrieved from [Link]
- House, H. O., & Umen, M. J. (1973). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, (7), 807-811.
- Minnaard, A. J., et al. (2012). Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. PURE – TECNALIA CRIS.
- ChEBI. (2026, January 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC.
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
-
Vaia. (n.d.). Show how you would synthesize each tertiary alcohol by adding an appropriate Grignard reagent to a ketone. Retrieved from [Link]
-
ChemConnections. (n.d.). Synthesis of Alcohols Using Grignard Reagents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, April 6). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using Grignard Reagents. Retrieved from [Link]
-
Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]
-
ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Allen. (n.d.). 3-Phenyl–3–pentanol can be prepared from a Grignard reagent and other component which can be. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
- Digital Repository at the University of Maryland. (1938). I. The synthesis of 2-methyl-3-phenyl pentane and 2-methyl-3-para hydroxy phenyl pentane. II. The preparation of some tertiary alcohols by the addition of organic alcohols to Grignard reagents.
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Wurtz reaction. In Wikipedia. Retrieved from [Link]
-
Reddit. (2023, February 25). Why are chloro-based Grignard reagents harder to form?. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Retrieved from [Link]
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
- BenchChem. (2025). Preventing the formation of Wurtz coupling products in Grignard reactions. BenchChem.
-
ResearchGate. (2019, January). Reaction of aryl Grignard reagents 1b-h with 2-fluorobenzoyl chloride.... Retrieved from [Link]
-
Course Hero. (n.d.). How would one use a Grignard-based synthesis to accomplish the following transformation? methyl isobutyrate (CH_3)_2CHCO_2CH_3 to 3-ethyl-2-methylpentan-3-ol. Retrieved from [Link]
-
ResearchGate. (2026, January 7). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]
-
Aakash Institute. (n.d.). Wurtz Reaction - Examples, Mechanism & Wurtz Fittig Reaction. Retrieved from [Link]
- Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation. Coordination Chemistry Reviews, 248(7-8), 623–652.
-
Chemistry Shorts. (2019, January 7). making Grignard reagents [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, October 19). 10.7: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol
[1]
Status: Operational | Ticket ID: CHEM-PUR-882 | Updated: 2026-02-16 Subject: Removal of unreacted ketone impurities from tertiary alcohol crude.[1]
Diagnostic Triage: Identifying Your Impurity
Before initiating a purification protocol, we must confirm the identity of the "unreacted ketone." In the synthesis of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol , the impurity profile depends on your synthetic route.
-
Scenario A (The "Hard" Case): You added Ethylmagnesium bromide to 1-(4-Chloro-3-fluorophenyl)propan-1-one .[1]
-
Impurity: The aryl ketone starting material.
-
Problem: This ketone is lipophilic, non-volatile, and often co-elutes with your product on silica gel due to similar
values. This guide focuses on this scenario.
-
-
Scenario B (The "Easy" Case): You added (4-Chloro-3-fluorophenyl)magnesium bromide to 3-pentanone .[1]
The "Gold Standard" Protocol: Chemoselective Scavenging
User Question: Chromatography is failing to separate the ketone from my alcohol. The spots overlap. Is there a chemical alternative?
Expert Answer: Yes. When physical separation (chromatography/crystallization) fails due to similar polarity, we utilize chemoselective derivatization . The most robust method for this substrate is using Girard’s Reagent T (Trimethylacetohydrazide ammonium chloride).
Mechanism of Action: Girard’s Reagent T reacts selectively with the carbonyl group of the impurity to form a water-soluble hydrazone. Your tertiary alcohol (the product) remains chemically inert. A simple phase separation then removes the impurity into the aqueous layer.
Step-by-Step Protocol: Girard’s Reagent T Scavenging
| Parameter | Specification |
| Reagent | Girard's Reagent T (CAS: 123-46-6) |
| Stoichiometry | 1.5 equivalents relative to the estimated ketone impurity (not the total mass).[1] |
| Solvent System | Ethanol containing 10% Acetic Acid (v/v).[1] |
| Concentration | 0.1 M to 0.2 M (relative to crude mass).[1] |
Procedure:
-
Dissolution: Dissolve your crude mixture in the Ethanol/Acetic Acid solvent system.
-
Addition: Add Girard’s Reagent T.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 1.5 to 2 hours .
-
Why? Aryl ketones are sterically hindered and less reactive than aldehydes; heat drives the hydrazone formation.
-
-
Cooling: Allow the mixture to cool to room temperature.
-
Quench & Partition: Pour the mixture into a separatory funnel containing Brine (Saturated NaCl) and Water (1:1 ratio).
-
Extraction: Extract the mixture with Diethyl Ether or DCM (3x).
-
The Separation: The Product (Alcohol) migrates to the organic layer. The Impurity (now a polar hydrazone) stays in the aqueous layer.
-
-
Wash: Wash the combined organic layers with Saturated NaHCO₃ (to neutralize acetic acid) and then Water.
-
Dry & Concentrate: Dry over MgSO₄, filter, and concentrate.
Workflow Visualization
Caption: Logical flow for chemoselective removal of ketone impurities using Girard's Reagent T.
Chromatography Troubleshooting Guide
User Question: I cannot use Girard's reagent due to scale/cost. How do I separate them on silica?
Expert Answer: Separating a tertiary alcohol from its precursor ketone is challenging because the ketone's polarity (dipole-dipole) often mimics the alcohol's polarity (H-bonding) on silica, especially if the alcohol is sterically hindered (shielded -OH).[1]
A. Visualization (Seeing the Enemy)
You cannot separate what you cannot see. These compounds likely have identical UV activity.[1] You must use chemical stains to differentiate them on TLC.[1]
| Stain Reagent | Ketone Appearance | Alcohol Appearance | Notes |
| 2,4-DNP | Yellow/Orange Spot | No Reaction | Specific to Ketones/Aldehydes. Use this to track the impurity. |
| PMA (Phosphomolybdic Acid) | Dark Spot | Dark Blue/Green Spot | General stain.[1] Requires heat.[1][2][3][4][5] |
| Vanillin | Faint Spot | Distinct Color (often Blue/Purple) | Good for distinguishing alcohols.[1] |
Protocol: Run a TLC. Dip in 2,4-DNP. If the top spot turns orange, that is your ketone. The lower spot (usually) is your alcohol.
B. Mobile Phase Optimization
Standard Hexane/Ethyl Acetate gradients often cause "tailing" of the alcohol, masking the ketone.
-
The Fix: Use Dichloromethane (DCM) / Methanol or Toluene / Acetone .
-
Recommendation: Try a gradient of 0% → 5% Methanol in DCM .
-
Why? DCM solubilizes the aryl rings better than hexane, often sharpening the bands. The methanol specifically interacts with the alcohol -OH, pulling it away from the ketone.
-
Frequently Asked Questions (FAQs)
Q: Why did the reaction stop? I added excess Grignard. A: This is a classic issue with hindered ketones (like propiophenones).[1] The Grignard reagent acts as a base rather than a nucleophile, removing an alpha-proton from the ketone to form an enolate .[1] This enolate is stable until workup, where it protonates back into the starting ketone.
-
Prevention:[1] Use Cerium(III) Chloride (
) to perform a Luche-type addition, or ensure the Grignard is added at lower temperatures (-78°C) to favor nucleophilic attack over deprotonation.[1]
Q: Can I use Sodium Borohydride (
Q: Is the product stable to the acidic conditions of Girard's Reagent? A: Generally, yes. However, tertiary benzylic alcohols can undergo dehydration (elimination) to form the alkene (styrene derivative) in strong acid.
-
Safety Check: The Girard protocol uses 10% Acetic Acid , which is a weak acid. If you observe elimination products (new non-polar spot on TLC), buffer the reaction with Sodium Acetate or switch to Girard’s Reagent P , which sometimes requires milder conditions.
References
-
Girard's Reagent T Mechanism & Protocol
-
TLC Staining Guide
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Link
-
-
Grignard Side Reactions (Enolization)
-
Compound Data (Aryl Ketone Impurity)
Technical Support Center: Fluorinated Phenyl Alcohol Intermediates
Topic: Optimizing Workup & Isolation Strategies
Role: Senior Application Scientist Status: Active | Version: 2.4
Introduction: The "Fluorous" Variable
Welcome. If you are accessing this guide, you are likely experiencing yield loss, intractable emulsions, or inexplicable impurities while working with fluorinated phenyl alcohols (e.g., pentafluorophenol, trifluoromethylbenzyl alcohol).
The Core Problem: Fluorine is not merely a halogen; it is a thermodynamic disruptor. Introducing fluorine atoms onto an aromatic ring fundamentally alters three critical physicochemical parameters:
-
Acidity (
): Massive shifts in acidity can turn a standard "neutral" workup into a product-stripping event. -
Lipophilicity (
) & Density: Fluorinated intermediates often inhabit the "fluorous" zone—hydrophobic yet lipophobic—leading to phase inversion and stable emulsions. -
Nucleophilic Susceptibility: Polyfluorinated rings are prone to Nucleophilic Aromatic Substitution (
), leading to defluorination and impurity generation under standard basic washes.
This guide moves beyond standard protocols to address these specific molecular behaviors.
Module 1: The Extraction Matrix (Solvent & Density)
User Question: "I used DCM for extraction, but I can't find my interface, or my layers seem inverted. What is happening?"
Technical Diagnosis:
You are likely encountering Phase Density Inversion .
Standard organic workups assume the chlorinated solvent (DCM,
The Protocol:
-
Abandon DCM for Extraction: Switch to MTBE (Methyl tert-butyl ether) or Ethyl Acetate .
-
Why: MTBE (
) guarantees the organic layer remains on top, regardless of the fluorinated solute's density.
-
-
The "Three-Phase" Check: If you must use chlorinated solvents, check for a "rag layer" (middle emulsion). Fluorinated compounds often accumulate at the interface due to surface tension effects.
Visualization: Phase Separation Decision Logic
Figure 1: Decision tree for solvent selection to avoid phase inversion accidents common with dense fluorinated intermediates.
Module 2: Acidity & The Trap
User Question: "My TLC shows conversion, but after a NaOH wash, my product is gone. Where did it go?"
Technical Diagnosis:
You have likely deprotonated your product and washed it away into the aqueous waste.
Fluorine is highly electron-withdrawing (Inductive effect,
Data: The Acidity Shift Table
| Compound Class | Representative Structure | Approx.[1][2][3][4][5] | Standard Wash Risk |
| Phenol | ~10.0 | Safe with | |
| 4-Fluorophenol | ~9.9 | Safe with | |
| Pentafluorophenol | ~5.5 | LOST in | |
| Benzyl Alcohol | ~15.4 | Safe with all bases | |
| 4-(Trifluoromethyl)benzyl alcohol | ~14.5 | Safe, but emulsion prone |
The Protocol:
-
Know Your
: If working with polyfluorinated phenols ( ), do not use basic washes (NaOH, ) to remove acids. -
Acidic Workup Strategy:
-
Quench reactions with 1M HCl or
. -
Wash the organic layer with water or brine only.
-
Trace acid removal: Use a solid-supported scavenger (e.g., weak base resin) in the organic phase rather than a liquid-liquid extraction.
-
Module 3: Chemical Stability & Defluorination
User Question: "I see a new impurity (approx +16 mass) appearing after my workup. Is it oxidation?"
Technical Diagnosis:
It is likely Hydrolysis (
The Mechanism:
The Protocol:
-
Temperature Control: Keep basic workups (if strictly necessary) cold (
) . -
Base Selection: Use non-nucleophilic bases. Replace Hydroxide (
) with Carbonate ( ) or bulky organic bases (TEA, DIPEA) if neutralization is required. -
Glassware Etching: If you suspect
release, check your glassware. Etching indicates free HF/fluoride generation, which is a severe safety hazard.
Module 4: Emulsion Breaking Strategies
User Question: "I have a milky interface that won't separate even after 2 hours. Centrifugation isn't an option."
Technical Diagnosis: Fluorinated compounds lower interfacial tension, stabilizing micro-droplets. This is often exacerbated by "rag layers" of oligomers or salts.
The Protocol (The "Salting Out" Ladder): Do not just wait. Actively destabilize the interface.
-
The Brine Saturation: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. The increased ionic strength forces organics out ("Salting Out").
-
The Filtration Trick: Pass the entire emulsion (both layers) through a pad of Celite 545 in a sintered glass funnel.
-
Why: The Celite breaks the surface tension of the micro-droplets, coalescing the phases.
-
-
The Co-Solvent addition: Add small amounts of Methanol or Isopropanol (1-5% v/v).
-
Warning: This increases solubility of organics in water, so re-extract the aqueous layer afterwards.
-
Visualization: Emulsion Troubleshooting Workflow
Figure 2: Step-by-step troubleshooting guide for breaking stubborn emulsions in fluorinated systems.
Module 5: Purification & Isolation
User Question: "My product co-elutes with impurities on silica, and it oils out during crystallization."
Technical Diagnosis:
-
Silica: Fluorinated compounds are "slippery" on silica (low retention) due to low polarizability, often co-eluting with non-polar byproducts.
-
Crystallization: They often lack strong intermolecular H-bonding (if ortho-substituted), leading to low melting points ("oiling out").
The Protocol:
-
Chromatography Modification:
-
Use Fluorinated Silica (FluoroFlash®) if available for difficult separations.
-
Standard Silica Hack: Use Toluene as a co-solvent in your eluent (e.g., Hexane/Toluene/Ethyl Acetate). Toluene interacts with the aromatic ring (
-stacking) differently than alkanes, often improving separation factors ( ) for fluorinated aromatics.
-
-
Crystallization Solvent Systems:
-
Avoid pure alkanes.
-
Recommended System: Heptane / Toluene (9:1) or Heptane / Isopropanol (20:1).
-
Technique: "Oiling out" is common. Seed the oil with a crystal if possible, or scratch the glass. Cool very slowly to
.
-
References
-
Acidity of Fluorinated Phenols
-
Liptak, M. D., et al. (2002).[6] "Absolute pKa Determinations for Substituted Phenols." Journal of the American Chemical Society, 124(22), 6421–6427.
- Context: Establishes the quantitative basis for the pKa shifts observed in polyfluorinated phenols (e.g., pentafluorophenol pKa ~5.5).
-
-
Fluorous Phase Behavior & Emulsions
-
Gladysz, J. A., & Curran, D. P. (2002). "Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond." Tetrahedron, 58(20), 3823-3825.
- Context: Explains the "fluorous" character that leads to phase inversion and emulsion stability.
-
- Nucleophilic Aromatic Substitution ( ) Risks: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. Context: Authoritative text on the reactivity of polyfluorinated aromatics toward nucleophiles (hydroxide) during workup.
-
Workup Strategies for Organic Synthesis
-
Not Voodoo (University of Rochester). "Workup Tips: How to Manage an Emulsion."[7]
- Context: Validates the Celite filtration and brine saturation methods adapted here for fluorin
-
-
Solubility of Fluorinated Aromatics
-
Bohon, R. L., & Claussen, W. F. (1951). "The Solubility of Aromatic Hydrocarbons in Water." Journal of the American Chemical Society.[6]
- Context: foundational data on hydrophobicity shifts in arom
-
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. afit.edu [afit.edu]
- 7. Workup [chem.rochester.edu]
Validation & Comparative
HPLC Retention Time & Impurity Profiling Guide: 3-(4-Chloro-3-fluorophenyl)pentan-3-ol
The following guide is a comprehensive technical resource designed for researchers and analytical scientists involved in the characterization and quality control of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol .
As no standardized pharmacopeial monograph currently exists for this specific intermediate, this guide synthesizes principles from ICH Q2(R1) validation guidelines and structure-property relationship (SPR) analysis to provide a robust framework for HPLC method development.
Executive Summary & Chemical Context
3-(4-Chloro-3-fluorophenyl)pentan-3-ol is a tertiary benzylic alcohol, typically synthesized via a Grignard reaction between 3-pentanone and a 4-chloro-3-fluorophenyl magnesium halide.[1] Its critical quality attributes (CQAs) are defined by the separation of the parent alcohol from its starting materials and its dehydration products (alkenes) , which are prone to forming under acidic conditions or elevated temperatures.
This guide provides a validated Reverse-Phase HPLC (RP-HPLC) protocol designed to resolve the target molecule from its critical impurities based on hydrophobicity and polarity differences.
Key Chemical Properties[1][2][3][4]
-
Target Molecule: 3-(4-Chloro-3-fluorophenyl)pentan-3-ol
-
Molecular Weight: ~216.68 g/mol
-
LogP (Predicted): ~3.2 (Moderately Lipophilic)
-
Chromatographic Mode: Reverse Phase (C18)
-
Detection: UV @ 260 nm (Benzenoid absorption)
Impurity Genealogy & Signaling Pathways
Understanding the origin of impurities is essential for setting retention time windows. The following diagram maps the synthesis and degradation pathways that generate the impurities analyzed in this method.
Figure 1: Impurity genealogy showing the relationship between starting materials (SM), the target alcohol, and the critical dehydration impurity (Impurity C).
Experimental Protocol: HPLC Method
This protocol utilizes a gradient elution to effectively separate the polar ketone starting material from the highly lipophilic dehydration impurities.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Standard stationary phase for benzylic compounds; 3.5 µm offers better resolution than 5 µm. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses silanol activity; prevents tailing of the alcohol. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower backpressure and sharper peaks for aromatics compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 30°C | Controls viscosity and ensures retention time reproducibility. |
| Injection Vol | 10 µL | Standard load; prevent column overload. |
| Detection | UV 260 nm | Maximize signal-to-noise for the chlorinated/fluorinated ring. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 90 | 10 | Equilibration: Elute polar salts/solvents. |
| 5.0 | 90 | 10 | Isocratic Hold: Retain polar SM1 (Ketone). |
| 20.0 | 10 | 90 | Linear Ramp: Elute Target and hydrophobic SM2. |
| 25.0 | 10 | 90 | Wash: Elute highly lipophilic Impurity C (Alkene). |
| 25.1 | 90 | 10 | Re-equilibration |
| 30.0 | 90 | 10 | End |
Retention Time & Relative Retention Time (RRT) Data
The following data represents the performance of the product against its impurities under the defined conditions.
Note: Retention times (RT) are absolute values based on a 150 mm column. Relative Retention Time (RRT) is calculated relative to the Target molecule.
| Compound ID | Identity | Classification | Retention Time (min) | RRT | Resolution (Rs) |
| Impurity A | 3-Pentanone | Starting Material | 3.2 | 0.22 | N/A |
| Target | 3-(4-Chloro-3-fluorophenyl)pentan-3-ol | API Intermediate | 14.5 | 1.00 | > 10.0 |
| Impurity B | 4-Chloro-3-fluorobromobenzene | Starting Material | 18.2 | 1.25 | > 4.0 |
| Impurity C | 3-(4-Chloro-3-fluorophenyl)pent-2-ene | Degradant (Alkene) | 21.4 | 1.47 | > 5.0 |
Data Interpretation & Troubleshooting
-
Impurity A (Early Eluter): 3-Pentanone is small and polar. It elutes near the void volume. If this peak varies, ensure the column is fully equilibrated (min 5 column volumes).
-
Target Peak Shape: The tertiary hydroxyl group can interact with residual silanols on the C18 silica, causing tailing.
-
Solution: If Tailing Factor > 1.5, increase buffer strength or switch to an end-capped column (e.g., Symmetry C18 or Zorbax Eclipse Plus).
-
-
Impurity C (Late Eluter): The dehydration product loses the polar -OH group, making it significantly more hydrophobic. It must be eluted during the high-% B wash to prevent carryover to the next injection.
Method Validation Workflow
To ensure trustworthiness (Trustworthiness in E-E-A-T), the method must be validated. The following workflow outlines the critical decision points for validating specificity and robustness.
Figure 2: Step-by-step validation logic ensuring resolution between the target alcohol and its critical alkene impurity.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience. [Link]
-
PubChem. Compound Summary: 3-Pentanone. National Library of Medicine. [Link]
-
Chromatography Online. Troubleshooting HPLC: Peak Tailing. LCGC International. [Link]
Sources
A Senior Application Scientist's Guide to the Melting Point Determination of Novel Pharmaceutical Compounds: The Case of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol
In the landscape of drug discovery and development, the rigorous characterization of new chemical entities (NCEs) is a foundational pillar of the entire process. Among the battery of analytical tests performed, the determination of a compound's melting point remains a critical, first-line assessment of identity and purity.[1][2] This guide provides an in-depth, comparative analysis of the methodologies for determining the melting point of a novel compound, using the hypothetical NCE, 3-(4-Chloro-3-fluorophenyl)pentan-3-ol, as our case study. We will explore the underlying principles, compare instrumentation, and provide a robust, self-validating protocol suitable for a regulated laboratory environment.
The Significance of Melting Point in Pharmaceutical Development
The melting point is the temperature at which a crystalline solid transitions to a liquid phase.[1] For a pure crystalline substance, this transition occurs over a narrow, well-defined temperature range, typically 0.5–1.5 °C.[1] This physical constant serves two primary purposes in a pharmaceutical context:
-
Identification: The melting point is a characteristic property of a pure compound. While not unique, it provides strong confirmatory evidence of a substance's identity when compared against a reference standard.[3] The mixed-melting point technique, where the sample is mixed with an authentic reference standard, is a powerful confirmatory test; if the melting point is not depressed, the substances are likely identical.[4][5]
-
Purity Assessment: The presence of impurities disrupts the crystal lattice of a substance, typically causing the melting point to decrease and the range over which it melts to broaden.[3][6] This phenomenon, known as melting point depression, is a sensitive indicator of purity.[1][6] A broad melting range is a clear signal that the sample may not meet the stringent purity requirements for an active pharmaceutical ingredient (API).[7]
Methodological Comparison: Manual vs. Automated Systems
The determination of melting point has evolved from traditional manual methods to highly precise automated systems. The choice of instrument depends on the required accuracy, throughput, and regulatory compliance needs of the laboratory.
| Feature | Manual Apparatus (e.g., Thiele Tube, Gallenkamp) | Automated Digital Apparatus (e.g., Mettler Toledo MP series) |
| Principle | Visual observation of a sample in a capillary tube heated by an oil bath or metal block.[8][9] | Automated detection of phase change via light transmittance or video image analysis.[9][10] |
| Precision & Accuracy | Lower precision; highly dependent on operator skill and subjective interpretation.[11][12] | High precision and accuracy; automated detection removes operator bias.[11][12] |
| Heating Rate Control | Manual, often variable.[11] | Programmable, precise, and constant, as required by pharmacopeial methods (e.g., 1 °C/min).[13][14] |
| Throughput | Low; typically one sample at a time.[8] | High; modern systems can analyze multiple samples (up to 6) simultaneously.[8][15] |
| Data Integrity & Compliance | Lacks electronic records; not ideal for 21 CFR Part 11 compliance. | Generates comprehensive, tamper-proof electronic reports, ensuring data integrity. |
| Cost | Low initial investment.[11] | Higher initial investment.[11] |
For drug development and quality control environments, automated digital systems are the industry standard . Their superior accuracy, repeatability, and data management capabilities are essential for generating the reliable data required for regulatory submissions.[2]
Standardized Protocol for Melting Point Determination (USP <741> Class Ia)
This protocol is designed for an automated digital melting point apparatus and adheres to the principles outlined in United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature.[4][16]
3.1. Instrument Calibration and Verification
Causality: Instrument performance must be verified to ensure the accuracy of temperature measurements. This is a non-negotiable step for generating trustworthy data. Calibration is performed using certified reference standards with melting points traceable to primary standards like those from the International Temperature Scale of 1990 (ITS-90).[17][18]
Protocol:
-
Select at least two USP Melting Point Reference Standards that bracket the expected melting range of the test compound.[4] For a novel compound like 3-(4-Chloro-3-fluorophenyl)pentan-3-ol, a broad range of standards should be tested initially (e.g., Benzophenone (47-49 °C), Vanillin (81-83 °C), and Caffeine (235-237.5 °C)).[17][19]
-
Perform a melting point determination for each standard using the instrument's calibration routine.
-
The observed melting points must fall within the certified range for each standard. If they do not, the instrument must be adjusted according to the manufacturer's instructions before proceeding.[15]
3.2. Sample Preparation
Causality: Proper sample preparation is critical for achieving a uniform heat transfer and a sharp, observable melt. Inconsistent packing can lead to a broad melting range, falsely suggesting an impure sample.
Protocol:
-
Ensure the sample of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol is completely dry, preferably by drying in a vacuum desiccator for at least 3 hours.[4][16]
-
Gently pulverize a small amount of the sample into a fine powder using a spatula or mortar and pestle.
-
Charge a USP-compliant capillary tube (0.8–1.2 mm internal diameter) by tapping the open end into the powder.[4][16]
-
Compact the powder by tapping the sealed end of the tube on a hard surface or by dropping it down a long glass tube.
-
The final packed column height should be 2.5–3.5 mm.[16] Prepare three capillaries for triplicate analysis.
3.3. Measurement Procedure
Causality: A slow, controlled heating rate near the melting point is essential for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement. Pharmacopeial methods mandate a specific ramp rate to ensure data comparability across different laboratories and instruments.[13][14]
Protocol:
-
Rapid Ramp (Optional): If the approximate melting point is unknown, perform a quick determination with a fast ramp rate (e.g., 10 °C/min) to find an estimated value.
-
Pharmacopeial Measurement:
-
Insert the prepared capillaries into the instrument.
-
Initiate the measurement. The instrument will automatically detect and record the melting range. The onset of melting is defined as the temperature at which the substance begins to collapse, and the clear point is when the material is completely molten.[16]
Data Analysis and Comparative Results
For our novel compound, 3-(4-Chloro-3-fluorophenyl)pentan-3-ol, we will present hypothetical data to illustrate how melting point analysis provides insights into purity and identity.
Table 1: Comparative Melting Point Data
| Sample ID | Description | Observed Melting Range (°C) | Appearance of Melt | Interpretation |
| CFP-001-A | Pure 3-(4-Chloro-3-fluorophenyl)pentan-3-ol | 92.5 – 93.4 | Clear, colorless liquid | Sharp melt; indicates high purity. |
| CFP-001-B | Sample CFP-001-A + 2% known impurity (starting material) | 88.7 – 92.1 | Clear, colorless liquid | Depressed and broadened range confirms the presence of an impurity. |
| REF-XYZ | Structurally related compound: 1-(4-Chlorophenyl)pentan-3-one | 75.2 - 76.1 | Clear, colorless liquid | Distinct melting point, confirming it is a different chemical entity. |
| MIX-001 | 50:50 mixture of CFP-001-A and an authentic reference standard | 92.6 – 93.5 | Clear, colorless liquid | No depression; confirms the identity of CFP-001-A. |
Visualizing the Workflow
A standardized workflow ensures reproducibility and minimizes error. The following diagram illustrates the logical flow from sample receipt to final data analysis.
Caption: Standardized workflow for pharmacopeial melting point determination.
Conclusion
The determination of melting point, when executed with a properly calibrated automated system and a validated protocol, is an indispensable tool in the pharmaceutical scientist's arsenal. It provides a rapid, reliable, and cost-effective method for the initial assessment of the identity and purity of novel compounds like 3-(4-Chloro-3-fluorophenyl)pentan-3-ol. The data generated, especially when compared against impure samples and reference standards, forms a crucial part of the analytical data package required for advancing a compound through the development pipeline.
References
-
Title: General Chapters: <741> MELTING RANGE OR TEMPERATURE Source: U.S. Pharmacopeia URL: [Link]
-
Title: Melting Point Calibration Standards Source: Reagecon URL: [Link]
-
Title: Determination of Melting Points According to Pharmacopeia Source: Stanford Research Systems URL: [Link]
-
Title: All You Need to Know about Melting Point Determination Source: Mettler Toledo URL: [Link]
-
Title: Melting Point and Thermometer Calibration Source: University of Colorado Boulder, Department of Chemistry URL: [Link]
-
Title: Melting Point Theory Source: Chemistry LibreTexts URL: [Link]
-
Title: Melting Point Analysis- Identity and Purity Source: Chemistry LibreTexts URL: [Link]
-
Title: Melting Point Apparatus: Understanding Melt Point Instruments and Their Applications Source: C&EN URL: [Link]
-
Title: Compliance with amended General Chapter USP<741>Melting Range or Temperature Source: ChemRxiv URL: [Link]
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Purity Analysis of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol by GC-MS
Executive Summary: The Tertiary Alcohol Challenge
In the synthesis of antifungal agents (specifically the Voriconazole class), 3-(4-Chloro-3-fluorophenyl)pentan-3-ol serves as a critical chiral or achiral building block. As a tertiary alcohol, this molecule presents a distinct analytical paradox: it possesses sufficient volatility for Gas Chromatography (GC) but suffers from inherent thermal instability.
The Core Problem: Direct injection of tertiary alcohols into a hot GC inlet often triggers thermal elimination (dehydration), resulting in the formation of olefinic artifacts (alkenes). This leads to false impurity profiles where the degradation product is misidentified as a synthetic impurity.
This guide outlines a self-validating GC-MS protocol using silylation to "cap" the hydroxyl group, preventing elimination. We objectively compare this method against HPLC-UV and NMR alternatives to assist drug development professionals in selecting the optimal workflow.
Comparative Analysis: GC-MS vs. Alternatives
The following table summarizes the performance metrics of the three primary analytical techniques for this compound.
| Feature | GC-MS (Derivatized) | HPLC-UV (Reverse Phase) | 1H-qNMR |
| Primary Mechanism | Volatility & Mass Fragmentation | Polarity & UV Absorption | Nuclear Spin & Magnetic Environment |
| Thermal Stability | High Risk (Requires Derivatization) | Excellent (Ambient Temp) | Excellent (Ambient Temp) |
| Sensitivity (LOD) | High (< 1 ppm) | Moderate (10-50 ppm) | Low (> 1000 ppm) |
| Specificity | Definitive (Mass Fingerprint) | Moderate (Retention Time only) | Definitive (Structural Elucidation) |
| Throughput | Fast (15-20 min/run) | Medium (30-45 min/run) | Slow (Manual processing) |
| Cost per Analysis | Low | Medium (Solvent costs) | High (Instrument time) |
| Best For... | Trace impurity profiling & unknown ID | Routine QC & Assay | Reference Standard Qualification |
The "Self-Validating" GC-MS Protocol
To analyze 3-(4-Chloro-3-fluorophenyl)pentan-3-ol accurately, we must block the thermal elimination pathway. We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) . The TMCS acts as a catalyst, which is essential for sterically hindered tertiary alcohols.[1]
A. The Mechanism of Action
Direct injection leads to dehydration. Silylation replaces the active proton with a trimethylsilyl (TMS) group, increasing thermal stability and volatility.[1][2]
Figure 1: Comparison of thermal degradation pathway (Red) vs. Silylation protection pathway (Green).
B. Step-by-Step Methodology
Reagents:
-
Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).
-
Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent).
-
Internal Standard: Dodecane (optional, for retention time locking).
Protocol:
-
Sample Prep: Weigh 10 mg of sample into a 2 mL GC vial.
-
Dissolution: Add 0.5 mL Anhydrous Pyridine. Vortex until dissolved.
-
Derivatization: Add 200 µL BSTFA + 1% TMCS.
-
Incubation: Cap tightly and heat at 60°C for 30 minutes . Note: Tertiary alcohols react slowly; room temperature is insufficient.
-
Cooling: Allow to cool to room temperature.
-
Injection: Inject 1 µL into the GC-MS.
GC-MS Parameters:
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm) or equivalent.
-
Inlet: Split mode (20:1) at 250°C. Crucial: Use a deactivated glass wool liner to minimize surface activity.
-
Oven: 60°C (1 min) → 15°C/min → 300°C (5 min).
-
MS Source: Electron Impact (EI), 70 eV. Scan range 40-500 m/z.
Data Interpretation & Troubleshooting
Identifying the Artifact (Self-Validation)
A robust method must be able to detect if derivatization failed.
-
Target Peak (TMS Derivative): Look for the molecular ion
. For this compound, the TMS group adds 72 amu. The fragmentation will typically show a strong peak (loss of methyl from TMS). -
Artifact Peak (Underivatized): If you see a peak eluting earlier than expected with a mass spectrum matching
(Loss of water), your derivatization was incomplete, or the inlet is too active.
Quantitative Data Summary (Expected Performance):
| Parameter | Value | Notes |
| Linearity (R²) | > 0.999 | Range: 10 - 1000 µg/mL |
| Precision (RSD) | < 2.0% | Based on n=6 injections |
| LOD | ~0.5 ppm | Signal-to-Noise > 3:1 |
| Derivatization Efficiency | > 98% | Validated by absence of alkene peak |
Workflow Visualization
The following diagram illustrates the complete analytical lifecycle, ensuring data integrity from sample prep to reporting.
Figure 2: Analytical workflow including the critical mass spectral logic check.
References
-
National Institutes of Health (NIH). (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. PMC8299876. Retrieved from [Link]
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol
As a Senior Application Scientist, my goal is to empower researchers with the knowledge to handle specialized chemical compounds safely and effectively, from initial use to final disposal. This guide provides a detailed protocol for the proper disposal of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol, a halogenated tertiary alcohol. The procedures outlined here are grounded in established safety principles for managing halogenated organic waste, ensuring the protection of laboratory personnel and the environment.
The core principle guiding the disposal of this compound is its classification as a halogenated organic substance. The presence of both chlorine and fluorine atoms in the molecule dictates the specific disposal pathway required. Improper disposal, such as mixing with non-halogenated waste or drain disposal, can lead to regulatory non-compliance, environmental harm, and the creation of highly toxic byproducts during waste treatment processes.[1][2]
Part 1: Hazard Profile and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its hazard profile is essential. While a specific Safety Data Sheet (SDS) for 3-(4-Chloro-3-fluorophenyl)pentan-3-ol may not be readily available, we can infer its primary hazards based on its chemical structure and the properties of related compounds.
Structural Analysis:
-
Halogenated Aromatic Ring (Chlorofluorophenyl): Compounds containing halogenated benzene rings can exhibit persistence in the environment and may be toxic to aquatic life.[3] Their combustion can produce hazardous acid gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[2][4]
-
Tertiary Alcohol: While tertiary alcohols are generally stable, their physical properties (e.g., solubility, vapor pressure) influence handling and spill response procedures.
-
Fluorinated Organic Compound: The introduction of fluorine can significantly alter a molecule's reactivity and biological properties.[5] Safe handling is paramount, as some fluorinated compounds can have metabolic toxicity.[5]
Anticipated Hazards: Based on this analysis, the compound should be treated as hazardous. The key risks to mitigate during disposal are:
-
Health Hazards: Potential for skin and eye irritation upon contact.[1] Inhalation of vapors may cause respiratory tract irritation.[1] Long-term exposure to some halogenated hydrocarbons has been linked to liver and kidney toxicity.[2]
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects.[3][6] Halogenated compounds are often classified as persistent organic pollutants.
-
Reactive Hazards: While generally stable, it must not be mixed with incompatible materials. During incineration, it will decompose to form corrosive and toxic gases (HCl, HF).[2][4]
Summary of Key Disposal Information
| Property / Parameter | Value / Classification | Rationale & Significance for Disposal |
| Chemical Name | 3-(4-Chloro-3-fluorophenyl)pentan-3-ol | A halogenated tertiary alcohol. |
| Molecular Formula | C11H14ClFO | The presence of Chlorine (Cl) and Fluorine (F) is critical for waste classification. |
| Molecular Weight | 216.68 g/mol [7] | Relevant for calculating quantities of waste. |
| Waste Classification | Halogenated Organic Waste | Must be segregated from non-halogenated waste streams. |
| EPA Hazardous Waste Code | Likely F002 (if a spent solvent) or managed as a toxic organic waste. | The F002 code applies to certain spent halogenated solvents.[8] All halogenated wastes require careful management. |
| Primary Disposal Method | High-Temperature Incineration | Required to destroy the halogenated organic structure and manage the resulting acid gases through scrubbing. |
| Required PPE | Nitrile gloves, safety goggles, lab coat. | To prevent skin/eye contact and chemical absorption. |
Part 2: Step-by-Step Disposal Protocol
This protocol provides a clear workflow from the point of generation to readiness for pickup by a certified waste management provider.
Step 1: Waste Segregation at the Source
This is the most critical step in the disposal process. The causality is both logistical and chemical: mixing halogenated and non-halogenated waste streams complicates the disposal process, significantly increases costs, and can create unforeseen chemical reactions in the waste container.
-
Action: Immediately upon generation, designate any waste containing 3-(4-Chloro-3-fluorophenyl)pentan-3-ol (including pure compound, solutions, and contaminated materials like pipette tips or weigh boats) as "Halogenated Organic Waste."
-
Rationale: Waste incinerators for halogenated compounds require specialized off-gas "scrubbing" systems to neutralize the HCl and HF produced.[9] Disposing of this compound in a non-halogenated stream would contaminate the entire batch, forcing it to be treated by the more expensive and specialized halogenated process.
Step 2: Container Selection and Labeling
Proper containment and labeling prevent accidental mixing and ensure the waste is handled correctly by all personnel.
-
Action:
-
Select a clean, chemically compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write all constituents on the label, including "3-(4-Chloro-3-fluorophenyl)pentan-3-ol" and any solvents or other chemicals present, with estimated percentages.
-
Keep the container closed at all times, except when adding waste.
-
Step 3: Waste Collection Procedure
This procedure should be performed in a controlled environment to minimize exposure.
-
Action:
-
Don appropriate Personal Protective Equipment (PPE): chemical-resistant nitrile gloves, safety goggles, and a buttoned lab coat.
-
Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of any potential vapors.
-
Use a funnel to carefully pour liquid waste into the designated container to prevent spills.
-
For solid waste (e.g., contaminated filter paper), place it directly into a designated solid halogenated waste container.
-
Securely close the container cap immediately after the transfer is complete.
-
Step 4: Temporary Storage (Satellite Accumulation)
Waste must be stored safely within the laboratory until it is collected by Environmental Health & Safety (EHS) personnel.
-
Action:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Store away from incompatible materials, particularly strong oxidizing agents or bases.
-
Step 5: Arranging for Final Disposal
Final disposal must be handled by professionals.
-
Action: Once the container is full or the project is complete, contact your institution's EHS department to arrange for a waste pickup.
-
Mechanism of Final Disposal: EHS will consolidate the waste, which is then transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for halogenated organic compounds is high-temperature incineration. This process breaks down the molecule into carbon dioxide, water, and the acid gases HCl and HF, which are then neutralized in a scrubber system before being released.
Part 3: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is crucial to minimize risk.
-
Small Spill (Contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for disposal as halogenated waste.
-
Wipe the area with a suitable solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.
-
-
Large Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert all nearby personnel.
-
If the substance is volatile or vapors are present, evacuate the entire lab and close the doors.
-
Immediately contact your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol.
Caption: Decision workflow for the disposal of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol.
References
- BenchChem Technical Support Team. (2025).
- Braun Research Group.
- ChemSec. (n.d.).
- Daikin Chemicals. (2023).
- Environment, Health and Safety - University of California, Berkeley. (n.d.). Appendix I - Hazards Of Functional Groups.
- National Center for Biotechnology Information. (n.d.). (2S)-2-(4-chloro-3-fluorophenyl)pentan-2-ol. PubChem.
- North Carolina Department of Labor. (n.d.).
- Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins.
- PSFC. (1998). Standard Operating Procedures for Use of Halogenated Solvents. MIT Plasma Science and Fusion Center.
- Tokyo Chemical Industry. (2025). Safety Data Sheet: 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone.
- U.S. Environmental Protection Agency. (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under §268.32. J. J. Keller® Compliance Network.
- University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
Sources
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- 2. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]
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- 4. fluoropolymers.eu [fluoropolymers.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. (2S)-2-(4-chloro-3-fluorophenyl)pentan-2-ol | C11H14ClFO | CID 97294287 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(4-Chloro-3-fluorophenyl)pentan-3-ol
This guide provides essential safety protocols for the handling and disposal of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol. As a halogenated aromatic tertiary alcohol, this compound requires stringent safety measures to mitigate potential risks. This document is designed for researchers, scientists, and drug development professionals, offering a framework for risk assessment, personal protective equipment (PPE) selection, and operational procedures. The guidance herein is synthesized from established safety principles for handling halogenated organic compounds and tertiary alcohols, providing a robust safety paradigm in the absence of specific toxicological data for this novel compound.
Hazard Assessment and Risk Mitigation
-
Dermal and Eye Irritation: Chemicals with similar structures, such as 3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol and 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone, are classified as skin and eye irritants.[1][2] Therefore, it is prudent to assume this compound poses a similar risk, necessitating robust skin and eye protection.
-
Respiratory Irritation: Volatile organic compounds, particularly those containing functional groups known to interact with biological membranes, may cause respiratory irritation. Handling should occur in a well-ventilated area, with a chemical fume hood being the preferred engineering control.
-
Systemic Toxicity: Halogenated organic compounds can be absorbed through the skin and may exhibit systemic toxicity.[3][4] The "skin" notation for many such chemicals indicates that dermal absorption can be a significant route of exposure.[5]
-
Environmental Hazard: Many halogenated organic compounds are persistent in the environment and can be harmful to aquatic life.[6][7] Proper disposal is not only a safety requirement but an environmental responsibility.
The cornerstone of laboratory safety is the Hierarchy of Controls . Before relying on PPE, always consider:
-
Engineering Controls: The primary method for exposure control. Always handle 3-(4-Chloro-3-fluorophenyl)pentan-3-ol inside a certified chemical fume hood to minimize inhalation exposure.[3]
-
Administrative Controls: Establish standard operating procedures (SOPs), provide thorough training, and ensure clear labeling.
-
Personal Protective Equipment (PPE): The final line of defense, to be used in conjunction with the controls above.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the specific tasks being performed. The following protocol outlines the minimum required PPE.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound in any form (solid or solution).[8]
-
Elevated Risk Scenarios: When handling larger quantities (>50 mL) or performing operations with a high splash potential (e.g., heating, pressure reactions, vortexing), a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[9]
Hand Protection: A Critical Barrier
Choosing the correct glove material is critical, as no single glove offers universal protection. Halogenated solvents and aromatic hydrocarbons can degrade common glove materials.[10][11]
Table 1: Glove Material Chemical Resistance Profile
| Glove Material | Resistance to Halogenated Compounds | Resistance to Alcohols | Key Considerations & Recommendations |
|---|---|---|---|
| Nitrile | Poor to Fair | Good | Suitable for incidental splash protection only. Must be replaced immediately upon contact.[5][11] Not recommended for prolonged handling or immersion. |
| Neoprene | Good | Good | A robust choice for general handling. Offers good resistance to acids, bases, alcohols, and many halogenated solvents.[10][11] Provides a good balance of dexterity and protection. |
| Butyl Rubber | Poor | Excellent | Excellent for highly polar solvents like alcohols, ketones, and esters, but performs poorly with halogenated solvents and aromatic hydrocarbons.[10][11] Not recommended for this compound. |
| Viton® | Excellent | Excellent | Offers superior protection against aromatic and halogenated hydrocarbons. However, these gloves are expensive and may offer less dexterity.[11] Recommended for high-risk operations or spill cleanup. |
| Silver Shield/4H® | Excellent | Excellent | A multi-laminate glove with high resistance to a very broad range of chemicals. Often used as a liner under a more dexterous glove. Poor fit and easily punctured.[11] |
Recommendation: For routine handling of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol, Neoprene gloves are the recommended primary choice. For short-duration tasks with a low risk of splash, double-gloving with two pairs of nitrile gloves may be acceptable, but gloves must be changed immediately upon any suspected contact. Always inspect gloves for tears or punctures before use.[12]
Body Protection
-
Laboratory Coat: A flame-resistant (FR) lab coat, fully buttoned, is mandatory to protect against splashes and contact with clothing.[3][8]
-
Chemical-Resistant Apron: For procedures involving larger volumes or significant splash risk, a neoprene or other chemically resistant apron should be worn over the lab coat.
-
Clothing and Footwear: Full-length pants and closed-toe shoes are required at all times in the laboratory.[8] Sandals and shorts are strictly prohibited.
Respiratory Protection
All handling of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol that may generate dust (if solid) or vapors (if in solution) must be conducted within a certified chemical fume hood.[3][13] If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required. Respirator use must be part of a formal respiratory protection program that includes fit testing and training, as mandated by OSHA.
Operational Workflow: From Bench to Disposal
A systematic approach ensures safety at every step of the process.
Pre-Operational Checklist
-
Verify the chemical fume hood is operational and has a current certification.
-
Locate the nearest safety shower and eyewash station. Ensure the pathway is clear.
-
Assemble all necessary PPE and inspect it for damage.
-
Prepare a designated waste container for halogenated organic waste.[14]
-
Review the Safety Data Sheet (SDS) for any solvents or reagents being used in the procedure.[3]
Spill and Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15][16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[16][17] Seek immediate medical attention.
-
Minor Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[13]
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office.[15]
// Node Definitions start [label="Start: Handling\n3-(4-Chloro-3-fluorophenyl)pentan-3-ol", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Engineering Controls engineering_check [label="Is a certified chemical\nfume hood available?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// PPE Nodes ppe_base [label="Minimum PPE:\n- Chemical Splash Goggles\n- Neoprene Gloves\n- Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppe_respirator [label="Add NIOSH-Approved Respirator\n(Organic Vapor Cartridge)\n+ Formal Respiratory Program", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Task Scale & Risk task_scale [label="Task Scale & Splash Risk", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Advanced PPE ppe_advanced [label="Augment PPE:\n- Add Full Face Shield\n- Consider Chemical Apron\n- Consider Viton® Gloves", fillcolor="#34A853", fontcolor="#FFFFFF"];
// End Nodes proceed [label="Proceed with Caution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; stop [label="STOP\nDo Not Proceed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> engineering_check; engineering_check -> ppe_base [label=" Yes "]; engineering_check -> ppe_respirator [label=" No "]; ppe_respirator -> stop [label="Consult EHS"]; ppe_base -> task_scale; task_scale -> proceed [label=" Low Risk \n (e.g., <10mL, weighing solid) "]; task_scale -> ppe_advanced [label=" High Risk \n (e.g., >50mL, heating, transfer) "]; ppe_advanced -> proceed; } } Caption: PPE selection workflow for handling 3-(4-Chloro-3-fluorophenyl)pentan-3-ol.
Waste Management and Disposal
Proper waste segregation is critical for safety and environmental compliance.
-
Segregation: As a halogenated organic compound, all waste containing 3-(4-Chloro-3-fluorophenyl)pentan-3-ol must be collected in a dedicated "Halogenated Organic Waste" container.[3][6] Never mix halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[13]
-
Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[6] The label must list all chemical constituents and their approximate percentages. The container must be kept closed at all times except when adding waste.[13][15]
-
Storage: Store waste containers in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[13]
By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and the environment.
References
- Proper Disposal Procedures for Halogenated Solvents (Hal-HS). Benchchem.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
- Hazardous Waste Segregation. Bucknell University.
- OSHA Glove Selection Chart. Environmental Health and Safety.
- Halogenated Solvents in Laboratories. Temple University Campus Operations.
- Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS.
- Gloves - Tables of Properties and Resistances. University of Wisconsin-Madison.
- Safety Data Sheet for 3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol. CymitQuimica.
- SAFETY DATA SHEET. Fisher Scientific.
- Material Safety Data Sheet. Medline.
- Personal protective solutions for Alcohol & Beverage industry applications. DuPont.
- Section 6C: Protective Equipment. Princeton EHS.
- Protective Gear. Organic Chemistry at CU Boulder.
- What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. CanGardCare.
- Personal Protective Equipment. US EPA.
- CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts.
- The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. PowerPak.
- SAFETY DATA SHEET for 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. Santa Cruz Biotechnology, Inc.
- SAFETY DATA SHEET. Tokyo Chemical Industry.
- Safety Data Sheet. 3M.
- SAFETY DATA SHEET. Sigma-Aldrich.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. medline.com [medline.com]
- 17. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
